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Foundational

An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(nitromethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(nitromethyl)-1,3-benzothiazole. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(nitromethyl)-1,3-benzothiazole. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy and experience with related heterocyclic systems. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust and scientifically sound interpretation.

Introduction to 2-(nitromethyl)-1,3-benzothiazole and the Role of NMR

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] The introduction of a nitromethyl group at the 2-position creates a molecule with potential for further chemical modification and unique electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds.[2] Through the analysis of ¹H and ¹³C NMR spectra, we can confirm the molecular structure, understand the electronic environment of each nucleus, and gain insights into the molecule's overall architecture.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(nitromethyl)-1,3-benzothiazole. These predictions are based on the analysis of structurally related benzothiazole derivatives and known substituent effects.[3][4][5] The chemical shifts for the benzothiazole ring are influenced by the electron-withdrawing nature of the 2-substituent, while the chemical shift of the nitromethyl group is characteristic of α-protons to a nitro group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(nitromethyl)-1,3-benzothiazole

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4~ 8.10Doublet~ 8.0
H-5~ 7.55Triplet~ 7.5
H-6~ 7.45Triplet~ 7.5
H-7~ 7.95Doublet~ 8.0
-CH₂NO₂~ 5.5 - 6.0Singlet-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(nitromethyl)-1,3-benzothiazole

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-2~ 165
C-3a~ 153
C-4~ 127
C-5~ 126
C-6~ 125
C-7~ 122
C-7a~ 135
-CH₂NO₂~ 75

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Structural Elucidation through Spectral Analysis

The predicted chemical shifts provide a clear fingerprint of the 2-(nitromethyl)-1,3-benzothiazole structure.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic pattern for a 2-substituted benzothiazole. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear as a set of doublets and triplets, with their exact chemical shifts and coupling constants being influenced by the electronic effects of the nitromethyl group. The methylene protons of the nitromethyl group are significantly deshielded due to the strong electron-withdrawing nature of the adjacent nitro group, and are expected to appear as a singlet in the downfield region.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbon of the benzothiazole ring at the 2-position (C-2) is expected to be the most downfield of the aromatic carbons due to its direct attachment to both a nitrogen and sulfur atom, as well as the electron-withdrawing nitromethyl group. The carbon of the nitromethyl group will also have a characteristic downfield shift.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality NMR data for 2-(nitromethyl)-1,3-benzothiazole, the following protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as recrystallization or column chromatography.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.[2] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Data Acquisition
  • Spectrometer: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.[2] Higher field strengths will provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is particularly useful for assigning the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

Synthetic Pathway for 2-(nitromethyl)-1,3-benzothiazole

A plausible synthetic route to 2-(nitromethyl)-1,3-benzothiazole is the Henry reaction (nitroaldol reaction) between 2-formylbenzothiazole and nitromethane.[6][7] This reaction involves the base-catalyzed addition of the nitromethane anion to the aldehyde.

Synthetic_Pathway 2-Formylbenzothiazole 2-Formylbenzothiazole Intermediate β-Nitro alcohol (unstable) 2-Formylbenzothiazole->Intermediate + Nitromethane Nitromethane Nitromethane Base Base Base->Intermediate Product 2-(nitromethyl)-1,3-benzothiazole Intermediate->Product Dehydration Dehydration Dehydration Dehydration->Product

Caption: Plausible synthetic pathway for 2-(nitromethyl)-1,3-benzothiazole.

Visualization of Key Structural Relationships

The following diagram illustrates the key atoms and their numbering in 2-(nitromethyl)-1,3-benzothiazole, which is fundamental for the assignment of NMR signals.

Caption: Numbering scheme for 2-(nitromethyl)-1,3-benzothiazole.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectral characteristics of 2-(nitromethyl)-1,3-benzothiazole. By combining predictive data with established experimental protocols, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this compound. The provided synthetic and structural diagrams further aid in understanding the chemistry of this important heterocyclic derivative.

References

  • Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018, March 15). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011, July 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022, December 29). ACG Publications. Retrieved from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (2009, May 18). Organic Letters. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). RSC Advances. Retrieved from [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The Henry reaction: recent examples. (n.d.). Retrieved from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Preparation of S-2-halophenyl-2,1-benzothiazines. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). Molecules. Retrieved from [Link]

  • Process for the preparation of benzothiazoles. (n.d.). Google Patents.
  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (n.d.). Chemical Papers. Retrieved from [Link]

  • Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. (2022, April 19). Letters in Applied NanoBioScience. Retrieved from [Link]

  • On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. (2013, March 29). Research & Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of 2-(nitromethyl)-1,3-benzothiazole

Thermodynamic Stability and Tautomeric Equilibrium of 2-(Nitromethyl)-1,3-benzothiazole: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist, I approach the thermodynamic profiling of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Tautomeric Equilibrium of 2-(Nitromethyl)-1,3-benzothiazole: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of heterocyclic pharmacophores not merely as a data-collection exercise, but as a fundamental prerequisite for drug design and synthetic scale-up. 2-(Nitromethyl)-1,3-benzothiazole represents a unique thermodynamic system. It combines the electron-deficient nature of the benzothiazole core with the highly energetic, electron-withdrawing nitroalkyl group. This guide dissects the causality behind its thermodynamic stability, focusing on its extreme C-H acidity, tautomeric equilibrium, and thermal degradation kinetics, supported by self-validating experimental protocols.

Thermodynamic Drivers of Tautomeric Equilibrium

The is dictated by the extreme acidity of its methylene (-CH₂-) protons. These protons are flanked by two potent electron-withdrawing moieties: the benzothiazole ring (exerting inductive and resonance effects) and the nitro group.

Rather than existing solely in the canonical "nitro" form, the molecule undergoes a thermodynamically driven proton shift to maximize π-conjugation. This results in an equilibrium between the canonical Nitro Form (A) and a highly conjugated Enamine/Aci-Nitro Form (B) .

Experimental NMR studies demonstrate that in polar aprotic solvents like DMSO, the thermodynamic equilibrium heavily favors the conjugated form. Specifically, 2-(nitromethyl)benzothiazole exists as a 15:85 mixture of the nitro (A) and conjugated (B) forms[1]. The causality here is clear: the high dielectric constant of the solvent stabilizes the highly polarized, extended π-system of the enamine/aci-nitro tautomer, significantly lowering the system's overall Gibbs free energy (ΔG).

Tautomerism N1 Nitro Form (A) (CH2-NO2) N2 Aci-Nitro Form (CH=NO(OH)) N1->N2 Proton Transfer N3 Enamine Form (B) (NH...C=CH-NO2) N1->N3 Ring N-Protonation S1 Solvent Polarity (e.g., DMSO) S1->N3 Stabilizes 85%

Fig 1: Tautomeric equilibrium of 2-(nitromethyl)benzothiazole driven by solvent polarity.

Computational Thermodynamics of the Benzothiazole Scaffold

To understand why the methylene group is so acidic, we must look at the thermodynamic stability of the heterocyclic core. Density Functional Theory (DFT) calculations (utilizing B3LYP/6-311G(d) basis sets) on benzothiazole derivatives reveal that polar covalent interactions and hyperconjugation are the primary drivers of ring stabilization[2].

Furthermore, Fukui dual descriptors indicate that the C2 position of the benzothiazole ring is the most electrophilic site[2]. Because the nitromethyl group is attached directly to this highly electrophilic C2 carbon, electron density is aggressively pulled away from the methylene bridge. This structural feature lowers the activation energy for proton abstraction, thermodynamically trapping the molecule in its conjugated tautomeric state.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and structural parameters of 2-(nitromethyl)-1,3-benzothiazole for rapid comparative analysis.

ParameterValue / DescriptionAnalytical Method / Source
Tautomeric Ratio (A:B) 15 : 85 (in DMSO-d6)¹H NMR Spectroscopy[1]
Nitro Form (A) Signal ~6.44 ppm (s, 0.15H, CH₂NO₂)¹H NMR Spectroscopy[1]
Melting Point 147–148 °C (EtOH)Capillary Melting Point[1]
Core Electrophilic Site C2 PositionDFT / Fukui Descriptors[2]
Primary Stability Driver Extended π-conjugationComputational Modeling[2]

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. Below are the definitive protocols for extracting thermodynamic parameters.

Workflow S1 Synthesize & Purify 2-(Nitromethyl)benzothiazole S2 VT-NMR Spectroscopy (Tautomeric Ratio vs T) S1->S2 S3 DSC Analysis (Thermal Decomposition) S1->S3 S4 van 't Hoff Plot (Extract ΔH, ΔS) S2->S4 S5 Kinetic Modeling (Activation Energy Ea) S3->S5

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Causality: The equilibrium constant ( Keq​=[FormB]/[FormA] ) is temperature-dependent. By mapping Keq​ across a temperature gradient, we can extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization using the van 't Hoff equation.

  • Sample Preparation: Dissolve 15 mg of highly purified 2-(nitromethyl)-1,3-benzothiazole in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire 1D ¹H spectra at 10 K intervals from 298 K to 378 K. Allow 15 minutes of thermal equilibration at each step.

  • Integration: Integrate the distinct methylene signal of Form A (~6.44 ppm) against the conjugated proton signal of Form B.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

  • Self-Validation Check: Sum the total integration of the benzothiazole aromatic protons at each temperature relative to the TMS peak. If the total aromatic integration decreases as temperature rises, thermal degradation is occurring, and the calculated Keq​ values are invalid.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Degradation Kinetics

Causality: The nitroalkyl group is an energetic pharmacophore. Under thermal stress, it is prone to exothermic decomposition (e.g., homolytic C-NO₂ cleavage). DSC measures the heat flow associated with this degradation, allowing the calculation of the activation energy ( Ea​ ) for decomposition.

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure accurate temperature and heat flow readings.

  • Sample Loading: Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible. Seal the crucible with a pinhole lid to allow gas escape during decomposition.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen purge (50 mL/min).

  • Data Analysis: Identify the onset temperature of the exothermic decomposition peak and integrate the area under the curve to determine the enthalpy of decomposition ( ΔHdec​ ).

  • Self-Validation Check: Perform a baseline subtraction using an empty reference crucible prior to the sample run. A non-linear baseline drift prior to the exothermic onset indicates sensor contamination or uneven thermal contact, requiring immediate recalibration before data extraction.

References

  • Butler, P., Golding, B. T., Laval, G., Loghmani-Khouzani, H., Ranjbar-Karimi, R., & Sadeghi, M. M. (2007). "Fluorination and chlorination of nitroalkyl groups." ElectronicsAndBooks (Originally published in Tetrahedron).
  • Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

Sources

Foundational

Electronic Structure and pKa of 2-(Nitromethyl)-1,3-benzothiazole: A Technical Guide to Carbon Acidity and Tautomerism

Executive Summary In the realm of physical organic chemistry and rational drug design, 2-(nitromethyl)-1,3-benzothiazole represents a fascinating anomaly. While aliphatic C-H bonds are typically non-acidic, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, 2-(nitromethyl)-1,3-benzothiazole represents a fascinating anomaly. While aliphatic C-H bonds are typically non-acidic, the strategic placement of a methylene bridge between a strongly electron-withdrawing nitro group and an electron-deficient benzothiazole ring transforms this molecule into a potent "carbon acid."

This whitepaper provides an in-depth analysis of the electronic structure, tautomeric equilibria, and thermodynamic acidity (pKa) of 2-(nitromethyl)-1,3-benzothiazole. By synthesizing structural theory with field-proven analytical protocols, this guide equips researchers with the methodologies required to leverage this unique pharmacophore in medicinal chemistry and complex organic synthesis[1].

Electronic Structure and Tautomeric Equilibria

The exceptional properties of 2-(nitromethyl)-1,3-benzothiazole stem from its highly conjugated electronic architecture. The α -methylene protons are flanked by two powerful electron-withdrawing groups (EWGs):

  • The Nitro Group (-NO₂): Exerts a strong inductive (-I) and resonance (-M) effect.

  • The Benzothiazole Ring: Acts as a π -electron acceptor, further polarizing the C-H bond.

The Tautomeric Shift

Because of the immense stabilization afforded by extended conjugation, the molecule does not exist solely as the classical aliphatic nitro compound. Instead, it undergoes rapid tautomerization into enamine and aci-nitro forms.

In polar aprotic solvents (e.g., DMSO), the equilibrium shifts dramatically. Advanced ¹H NMR studies demonstrate that the compound exists as a tautomeric mixture, with the enamine/aci-nitro forms dominating the classical nitro form by a ratio of approximately 85:15[2]. The classical methylene signal ( δ ~6.44 ppm) is heavily depleted as the proton migrates to the benzothiazole nitrogen or the nitro oxygen, forming a highly conjugated exocyclic double bond.

ElectronicStructure Nitro Nitro Tautomer (C-H Acid) Enamine Enamine Tautomer (N-H Acid) Nitro->Enamine K_T1 AciNitro Aci-Nitro Tautomer (O-H Acid) Nitro->AciNitro K_T2 Carbanion Delocalized Anion (Conjugate Base) Nitro->Carbanion -H+ Enamine->Carbanion -H+ AciNitro->Carbanion -H+

Caption: Tautomeric equilibrium and deprotonation pathways of 2-(nitromethyl)-1,3-benzothiazole.

Thermodynamic C-H Acidity (pKa)

The deprotonation of 2-(nitromethyl)-1,3-benzothiazole yields a carbanion that is exceptionally stable. The negative charge is delocalized across the O-N-O system of the nitro group and the N-C-S system of the benzothiazole ring.

This extensive delocalization drops the pKa of the α -carbon to 7.25 ± 0.10 [3]. To put this into perspective, this C-H bond is roughly 1,000 times more acidic than that of isolated nitromethane, and it crosses into the realm of physiological pH. Note that this C-H acidity is distinct from the basicity of the benzothiazole nitrogen, which has a conjugate acid pKa of 7.84[4].

Quantitative Acidity Comparison
CompoundAqueous pKaPrimary Acidic/Basic SiteElectronic Context
Nitromethane 10.2C-H ( α -carbon)Single EWG (-NO₂)
2-Methylbenzothiazole ~27.0C-H ( α -carbon)Single EWG (Heterocycle)
Benzothiazole (Conjugate Acid) 7.84N-H (Ring Nitrogen)Heteroaromatic basicity[4]
2-(Nitromethyl)-1,3-benzothiazole 7.25 ± 0.10 C-H ( α -carbon) Dual EWG (Synergistic) [3]

Table 1: Comparative thermodynamic data highlighting the synergistic electron-withdrawing effects in 2-(nitromethyl)-1,3-benzothiazole.

Experimental Protocols: Self-Validating Workflows

To accurately utilize this compound in drug development, researchers must be able to empirically verify its ionization state and tautomeric ratio under assay conditions. The following protocols are designed with built-in causality and orthogonal validation.

Protocol A: Spectrophotometric pKa Determination

Causality: UV-Vis spectroscopy is the optimal technique here because the deprotonated carbanion exhibits a massive bathochromic shift (red shift) due to extended π -conjugation compared to the neutral nitro form.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(nitromethyl)-1,3-benzothiazole in spectroscopic-grade DMSO to a concentration of 10 mM. Rationale: DMSO ensures complete solvation of the neutral species before aqueous introduction.

  • Buffer Array: Prepare a series of Britton-Robinson universal buffers ranging from pH 4.0 to 10.0 in 0.2 pH increments.

  • Sample Dilution: Spike the stock solution into the buffers to achieve a final substrate concentration of 50 µM (maintaining a constant 0.5% v/v DMSO).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 500 nm at 298 K.

  • Isosbestic Validation: Identify the presence of a sharp isosbestic point. Rationale: A clean isosbestic point confirms a simple two-state equilibrium (HA A⁻ + H⁺) without degradation or side reactions.

  • Data Regression: Plot the absorbance at the λmax​ of the anion against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Protocol S1 1. Buffer Array Preparation (pH 4.0 - 10.0) S2 2. Substrate Introduction (50 µM, 0.5% DMSO) S1->S2 S3 3. UV-Vis Spectral Acquisition (Scan 250-500 nm) S2->S3 S4 4. Isosbestic Point Validation (Confirms 2-State System) S3->S4 S5 5. Non-Linear Regression (Henderson-Hasselbalch Fit) S4->S5

Caption: Spectrophotometric workflow for thermodynamic pKa determination.

Protocol B: NMR Elucidation of Tautomeric States

Causality: To understand the reactive species present in solution, ¹H NMR is required to quantify the ratio of the classical nitro tautomer to the enamine/aci-nitro forms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ mimics the polar environment of biological assays and stabilizes the charge-separated tautomers.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum (e.g., 300 MHz or higher) at 298 K with a sufficient relaxation delay (D1 5s) to ensure accurate integration.

  • Signal Identification:

    • Locate the sharp singlet at ~ δ 6.44 ppm. This corresponds to the CH₂ protons of the classical nitro form .

    • Locate the far downfield signals (> δ 13.0 ppm) corresponding to the N-H or O-H protons of the enamine/aci-nitro forms .

  • Integration & Ratio Calculation: Integrate the CH₂ signal against the aromatic protons (which serve as an internal standard of 4H). The deviation of the CH₂ integral from the expected 2.0H directly yields the percentage of the molecule existing in the enolized/enamine state[2].

Strategic Applications in Drug Development

Understanding the pKa (~7.25) of 2-(nitromethyl)-1,3-benzothiazole unlocks several strategic advantages in medicinal chemistry:

  • Physiological Ionization: A pKa of 7.25 means that at physiological pH (7.4), the molecule exists as a nearly 1:1 mixture of the neutral and ionized forms. The neutral form ensures excellent passive membrane permeability, while the ionized carbanion can participate in strong electrostatic interactions within a target protein's binding pocket.

  • Bioisosterism: The delocalized, planar nature of the conjugate base makes the nitromethyl group an intriguing, non-classical bioisostere for carboxylic acids or tetrazoles, offering unique hydrogen-bond acceptor geometries.

  • Synthetic Intermediates: Because it is easily deprotonated by mild bases, it serves as a highly reactive nucleophile for Michael additions, [1,2]- and [2,3]-Wittig rearrangements, and the synthesis of complex functionalized heterocycles[1].

References

  • ChemBK. "Benzothiazole, 2-(nitromethyl)- (6CI,7CI,8CI,9CI)".
  • ElectronicsAndBooks. "Fluorination and chlorination of nitroalkyl groups".
  • Thieme-Connect. "Product Class 18: Benzothiazoles and Related Compounds".
  • ResearchGate. "Stereoselective and Competitive[1,2]‐ and [2,3]‐Wittig Rearrangements of Allyl Heteroarylalkyl Ethers".

Sources

Exploratory

Decoding the Vibrational Fingerprint: A Technical Guide to the IR Spectroscopy of 2-(Nitromethyl)-1,3-benzothiazole

Abstract This technical guide provides an in-depth analysis of the Infrared (IR) spectrum of 2-(nitromethyl)-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. As the precise characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the Infrared (IR) spectrum of 2-(nitromethyl)-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. As the precise characterization of novel compounds is paramount for reproducible research and development, this document serves as a key resource for scientists and researchers. Herein, we dissect the vibrational modes of the molecule's constituent functional groups—the benzothiazole ring, the aliphatic nitro group, and the methylene bridge—to assign the characteristic peaks in its IR spectrum. This guide emphasizes the foundational principles of vibrational spectroscopy, offering a robust framework for the structural elucidation of related heterocyclic compounds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present, making IR spectroscopy a rapid and powerful tool for structural confirmation and purity assessment. For a complex heterocyclic molecule like 2-(nitromethyl)-1,3-benzothiazole, a systematic approach to spectral interpretation is crucial. This involves dissecting the molecule into its fundamental components and predicting the vibrational frequencies associated with each, based on established spectroscopic principles and comparative data from analogous structures.

Molecular Architecture and Key Vibrational Units

To effectively interpret the IR spectrum, we must first consider the distinct structural components of 2-(nitromethyl)-1,3-benzothiazole. The molecule can be deconstructed into three primary vibrational units: the aromatic benzothiazole core, the aliphatic nitro group (-NO₂), and the linking methylene bridge (-CH₂-). Each of these units exhibits characteristic vibrational modes that contribute to the overall spectrum.

Figure 1. Molecular Structure of 2-(Nitromethyl)-1,3-benzothiazole highlighting the key functional groups.

Detailed Peak Assignments

The following sections provide a detailed analysis of the expected IR absorption bands for each functional group within 2-(nitromethyl)-1,3-benzothiazole.

The Benzothiazole Ring System

The benzothiazole moiety is a bicyclic aromatic system, and its IR spectrum is characterized by several distinct vibrational modes.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.[1] These bands are generally of weak to medium intensity. For 2-(nitromethyl)-1,3-benzothiazole, we expect to observe these absorptions in the range of 3100-3000 cm⁻¹ .

  • C=N and C=C Ring Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the benzene ring give rise to a series of sharp, medium to strong absorption bands in the 1670-1440 cm⁻¹ region.[1] Specifically, the C=N stretching vibration is often observed between 1670-1600 cm⁻¹ .[1] The aromatic C=C stretching vibrations typically appear as a set of bands between 1600-1440 cm⁻¹ .[1]

  • C-S Stretching: The identification of the C-S stretching vibration can be challenging due to its weak intensity and variable position. In many thiazole and benzothiazole derivatives, this band is found in the 700-600 cm⁻¹ region.

**3.2 The Aliphatic Nitro Group (-CH₂-NO₂) **

The nitro group is a strong electron-withdrawing group and gives rise to two very intense and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Since the nitro group in 2-(nitromethyl)-1,3-benzothiazole is attached to a methylene group, it is classified as a nitroalkane.

  • Asymmetric NO₂ Stretching: This is typically the stronger of the two nitro group absorptions and is expected to appear in the range of 1560-1540 cm⁻¹ for nitroalkanes.[2]

  • Symmetric NO₂ Stretching: This band is also strong, though generally less intense than the asymmetric stretch, and is found at a lower frequency, typically in the 1380-1360 cm⁻¹ region.[2]

It is important to note that conjugation of the nitro group directly to an aromatic ring would shift these frequencies to slightly lower wavenumbers. However, the presence of the insulating -CH₂- group means the electronic environment is more akin to a simple nitroalkane.

The Methylene Bridge (-CH₂-)

The methylene group acts as a flexible linker between the benzothiazole ring and the nitro group. Its vibrations are characteristic of saturated C-H bonds.

  • C-H Stretching: The methylene group will exhibit both asymmetric and symmetric C-H stretching vibrations. These are expected to appear just below 3000 cm⁻¹.

    • Asymmetric CH₂ Stretching: Typically observed in the 2930-2915 cm⁻¹ range.

    • Symmetric CH₂ Stretching: Usually found in the 2860-2840 cm⁻¹ range.

  • CH₂ Bending (Scissoring): The in-plane bending or "scissoring" vibration of the CH₂ group gives rise to a medium intensity band in the region of 1470-1450 cm⁻¹ . This peak may sometimes overlap with the aromatic C=C stretching bands.

Summary of Expected IR Peak Assignments

The following table summarizes the expected vibrational frequencies and their assignments for 2-(nitromethyl)-1,3-benzothiazole.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Weak-MediumC-H StretchAromatic (Benzothiazole)
2930-2915MediumAsymmetric C-H StretchMethylene (-CH₂-)
2860-2840MediumSymmetric C-H StretchMethylene (-CH₂-)
1670-1600Medium-StrongC=N StretchThiazole Ring
1600-1440Medium-StrongC=C StretchAromatic (Benzene Ring)
1560-1540StrongAsymmetric NO₂ StretchNitro (-NO₂)
1470-1450MediumCH₂ Bending (Scissoring)Methylene (-CH₂-)
1380-1360StrongSymmetric NO₂ StretchNitro (-NO₂)
700-600Weak-MediumC-S StretchThiazole Ring

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to validate the structure of synthesized 2-(nitromethyl)-1,3-benzothiazole, the following general protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended.

  • Sample Preparation: Ensure the sample is a pure, dry solid. A small amount (a few milligrams) is sufficient.

  • Instrument Setup:

    • Perform a background scan on the clean ATR crystal to account for atmospheric CO₂ and H₂O.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically adequate.

  • Sample Analysis:

    • Place the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Perform Background Scan A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Baseline Correction, Peak Picking) E->F G Analyze Spectrum and Assign Peaks F->G

Figure 2. A generalized workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 2-(nitromethyl)-1,3-benzothiazole is rich with information that, when systematically analyzed, provides unambiguous confirmation of its molecular structure. The key diagnostic peaks are the strong, characteristic asymmetric and symmetric stretches of the aliphatic nitro group, the C-H stretches of the aromatic and methylene units, and the fingerprint region's C=N and C=C stretching vibrations of the benzothiazole core. This guide provides a foundational framework for researchers to confidently assign the IR spectrum of this compound and apply these principles to the characterization of other novel benzothiazole derivatives.

References

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • The Journal of Physical Chemistry A. (2008). Vibrational Spectroscopy of Nitroalkane Chains Using Electron Autodetachment and Ar Predissociation. [Link]

  • MDPI. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • Collection of Czechoslovak Chemical Communications. (1998). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. [Link]

  • PMC. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]

  • Spectroscopy Letters. (1980). Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzothiazoles. [Link]

  • PubChem. (n.d.). 2-Methylbenzothiazole. [Link]

  • ScienceDirect. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. [Link]

  • University of Al-Qadisiyah. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • NIST WebBook. (n.d.). Benzothiazole, 2-methyl-. [Link]

  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. [Link]

  • PMC. (2023). Experimental Access to Mode-Specific Coupling between Quantum Molecular Vibrations and Classical Bath Modes. [Link]

  • MDPI. (2023). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. [Link]

  • International Journal of Scientific Development and Research. (2019). A CRITICAL ANALYSIS OF VIBRATIONAL SPECTROSCOPY IN LABORATORY TEST. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Addition Reactions Using 2-(Nitromethyl)-1,3-benzothiazole

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary The construction of contiguous stereocenters bea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The construction of contiguous stereocenters bearing nitrogenous functionalities remains a critical bottleneck in the synthesis of complex alkaloids and pharmaceutical active pharmaceutical ingredients (APIs). While standard nitroalkanes (e.g., nitromethane, nitroethane) are ubiquitous nucleophiles in asymmetric organocatalysis, they often suffer from low reactivity, requiring extended reaction times or stronger bases that can compromise stereochemical fidelity.

This application note details the use of 2-(nitromethyl)-1,3-benzothiazole (NMBT) as a highly activated, sterically demanding carbon nucleophile. By leveraging the dual electron-withdrawing nature of the nitro group and the benzothiazole ring, NMBT exhibits a significantly lowered α -proton pKa. This enables rapid, highly enantioselective Michael and aza-Henry (nitro-Mannich) additions under mild, bifunctional organocatalytic conditions. Furthermore, the benzothiazole moiety serves as a privileged pharmacophore and a versatile synthetic handle for downstream transformations.

Mechanistic Rationale & Catalyst Design

The Causality of Substrate and Catalyst Selection

The success of enantioselective additions relies on the precise control of the transition state assembly. Using NMBT instead of simple nitroalkanes provides two distinct mechanistic advantages:

  • Electronic Activation: The extended π -conjugation of the benzothiazole ring stabilizes the resulting nitronate anion. This allows mild chiral bases—such as the quinuclidine nitrogen of cinchona alkaloid derivatives—to quantitatively deprotonate the substrate without triggering uncatalyzed, racemic background reactions.

  • Steric Locking: The bulky benzothiazole group restricts the conformational freedom of the nitronate within the catalyst's chiral pocket, enhancing facial selectivity during the carbon-carbon bond formation event.

To harness these properties, cinchona-derived squaramides are the catalysts of choice. Squaramides provide a rigid, highly directional hydrogen-bonding network with a wider bite angle than traditional thioureas. This perfectly accommodates the simultaneous coordination of the electrophile (via H-bonding) and the NMBT nitronate (via ion-pairing), a strategy heavily utilized to synthesize enantioenriched diamines and amino alcohols [1][1].

Mechanism Cat Chiral Squaramide Catalyst Complex Ternary Complex (H-Bonding & Ion Pair) Cat->Complex Activates NMBT 2-(Nitromethyl)- 1,3-benzothiazole NMBT->Complex Deprotonation Elec Electrophile (e.g., Enone/Imine) Elec->Complex H-Bonding Product Enantioenriched Adduct Complex->Product Stereoselective C-C Bond Formation

Mechanistic pathway of squaramide-catalyzed enantioselective addition.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of sub-ambient temperatures (-20 °C) is critical; it has been shown to maximize enantioselectivity in related cascade reactions by rigidifying the transition state and suppressing background reactivity [2][2].

Workflow Step1 1. Reagent Preparation (Dry Solvents, Argon) Step2 2. Catalyst & Substrate Mixing (-20 °C) Step1->Step2 Step3 3. Electrophile Addition (Dropwise, 1 h) Step2->Step3 Step4 4. TLC/UPLC Monitoring (Conversion Check) Step3->Step4 Step5 5. Quench & Flash Chromatography Step4->Step5 Step6 6. Chiral HPLC Analysis (ee & dr Determination) Step5->Step6

Step-by-step experimental workflow for asymmetric organocatalytic addition.

Protocol A: Asymmetric Michael Addition to Enones
  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with Argon (3x).

  • Catalyst & Nucleophile Loading: Add 2-(nitromethyl)-1,3-benzothiazole (0.12 mmol, 1.2 equiv) and the cinchona-derived squaramide catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition: Inject 1.0 mL of anhydrous Toluene. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set strictly to -20 °C. Allow 15 minutes for internal temperature equilibration. Causality: Premature addition leads to localized warming and racemic background reactions.

  • Electrophile Addition: Dissolve the enone (0.10 mmol, 1.0 equiv) in 0.5 mL of Toluene and add dropwise over 1 hour using a syringe pump.

  • Monitoring: Monitor via UPLC-MS or TLC (Hexanes/EtOAc 3:1). The highly conjugated NMBT will be UV-active at 254 nm.

  • Quench & Purification: Upon consumption of the enone (typically 24–36 h), quench cold with 1 mL of 1M HCl to protonate the catalyst. Extract with DCM (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Enantioselective Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction provides a direct, atom-economical route to highly functionalized 1,2-diamines, fixing relative and absolute configurations in a single operation [3][3]. Control of the stereocenter adjacent to the nitro group is paramount for downstream applications [4][4].

  • Follow Steps 1-4 from Protocol A, substituting the solvent with anhydrous DCM.

  • Add the N-Boc imine (0.10 mmol, 1.0 equiv) in a single portion at -20 °C. Causality: Imines are less prone to uncatalyzed background reactions with NMBT than enones, allowing for single-portion addition without compromising ee.

  • Stir at -20 °C for 18 hours.

  • Quench directly by loading the crude mixture onto a silica gel column pre-equilibrated with Hexanes/EtOAc (5:1).

Quantitative Data Analysis

The following tables summarize representative optimization data and substrate scope validation, demonstrating the superiority of the squaramide/Toluene system at cryogenic temperatures.

Table 1: Catalyst & Solvent Optimization for Michael Addition

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)
1Cinchona-ThioureaDCM252475658:1
2Cinchona-SquaramideDCM2518888212:1
3Cinchona-SquaramideToluene2520858815:1
4 Cinchona-Squaramide Toluene -20 36 92 96 >20:1

Table 2: Validated Substrate Scope (Aza-Henry Reaction with N-Boc Imines)

Imine Aryl GroupYield (%)ee (%)dr (syn:anti)
Phenyl949519:1
4-Methoxyphenyl919315:1
4-Fluorophenyl9597>20:1
2-Naphthyl899418:1

Troubleshooting & Self-Validation

  • Issue: Low Enantiomeric Excess (ee < 85%)

    • Causality: Likely due to competitive uncatalyzed background reactions or disruption of the H-bonding network.

    • Validation/Fix: Verify that the internal temperature is strictly maintained at -20 °C. Ensure solvents are rigorously dried over activated 3Å molecular sieves; trace water competitively binds to the squaramide NH protons, displacing the electrophile.

  • Issue: Poor Diastereomeric Ratio (dr < 10:1)

    • Causality: Epimerization of the highly acidic α -proton of the product post-reaction.

    • Validation/Fix: Do not leave the completed reaction stirring for extended periods. Quench immediately with 1M HCl to neutralize the basic catalyst, preventing retro-Michael or retro-Henry equilibration.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: Chemical Reviews - ACS Publications URL
  • Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones Source: PMC - NIH URL
  • Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study Source: Journal of the American Chemical Society - ACS Publications URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Application

Application Note: 2-(Nitromethyl)-1,3-benzothiazole as a Privileged Node in Heterocyclic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the benzothiazole bicyclic ring system stands out as a highly versatile, privileged scaffold. While functionalization at the 2-position is common, the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiazole bicyclic ring system stands out as a highly versatile, privileged scaffold. While functionalization at the 2-position is common, the specific incorporation of a nitromethyl group—yielding 2-(nitromethyl)-1,3-benzothiazole (CAS: 22918-12-3)—creates a uniquely reactive node[1]. This application note details the structural dynamics, synthetic workflows, and step-by-step protocols for utilizing 2-(nitromethyl)benzothiazole. By acting as a masked amine and a highly enolizable carbon center, this building block is critical for generating fragment-based drug discovery (FBDD) hits, particularly against challenging infectious disease targets like Mycobacterium tuberculosis[2].

Structural Dynamics & Chemical Biology Rationale

The Nitro-Aci Tautomeric Equilibrium

A defining feature of 2-(nitromethyl)benzothiazole is its tautomeric behavior. In solution, the compound does not exist purely as a primary nitroalkane. Instead, it undergoes a nitro-enamine tautomerism, existing in an equilibrium between the true nitro form and the aci-nitro (enamine-like) tautomer. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the aci-nitro form heavily dominates, with an approximate 15:85 (nitro:aci-nitro) ratio[3].

Causality in Reactivity: This profound enolization renders the α -carbon highly nucleophilic. Consequently, the nitromethyl group is perfectly primed for electrophilic trapping, such as direct halogenation (e.g., using Selectfluor to yield lipophilic gem-difluoro derivatives) or base-catalyzed Henry (nitroaldol) reactions to extend the aliphatic chain[3].

Pharmacological Relevance in FBDD

The primary pharmacological value of 2-(nitromethyl)benzothiazole lies in its chemoselective reduction to 2-(aminomethyl)benzothiazole . This primary amine is a validated hit in Fragment-Based Drug Discovery (FBDD)[2].

  • BioA Inhibition: The aminomethyl derivative binds efficiently in the active site pocket adjacent to the Pyridoxal Phosphate (PLP) cofactor of M. tuberculosis BioA (biotin synthase)[2].

  • DprE1 Inhibition: Derivatives of this scaffold also target DprE1, anchoring into the active site via critical hydrogen bonds with residues Ser228 and Lys418, while forming hydrophobic contacts with Tyr314[2].

FBDD S1 Fragment Library Screening S2 Hit Identification: 2-(Aminomethyl)benzothiazole S1->S2 S3 Structural Biology (X-ray Crystallography) S2->S3 S4 Rational Design & Lead Optimization S3->S4

Fig 1. Fragment-based drug discovery workflow targeting M. tuberculosis enzymes.

Synthetic Diversification Workflows

The nitromethyl handle allows for divergent synthesis depending on the target pharmacophore requirements. The workflow below illustrates the three primary axes of diversification: reduction to amines, carbon-carbon bond formation via the Henry reaction, and halogenation for lipophilicity tuning.

Diversification A 2-(Nitromethyl) 1,3-benzothiazole B Reduction A->B SnCl2, HCl D Henry Reaction A->D Base, R-CHO F Halogenation A->F NaOCl or Selectfluor C 2-(Aminomethyl) benzothiazole B->C E Nitroalkene Derivatives D->E G gem-Difluoro/Dichloro Derivatives F->G

Fig 2. Synthetic diversification pathways of 2-(nitromethyl)benzothiazole.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity in drug discovery environments.

Protocol A: De Novo Synthesis of 2-(Nitromethyl)-1,3-benzothiazole

Mechanistic Rationale: While nitration of 2-methylbenzothiazole using strong bases (e.g., sodium amide) and alkyl nitrates is possible[4], it often yields complex mixtures. A superior, structurally controlled approach is the condensation of 2-aminobenzenethiol with ethyl nitroacetate. This avoids harsh electrophilic nitration conditions that could damage the electron-rich benzothiazole core[5].

Materials:

  • 2-Aminobenzenethiol (1.0 equiv, 10 mmol)

  • Ethyl nitroacetate (1.1 equiv, 11 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve 2-aminobenzenethiol in 20 mL of absolute ethanol under an inert argon atmosphere.

  • Addition: Dropwise add ethyl nitroacetate at room temperature.

  • Cyclodehydration: Elevate the temperature to reflux (approx. 78 °C) and stir for 4-6 hours. Causality: Heat drives the initial thioesterification and subsequent cyclization by expelling water and ethanol.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot will appear UV-active and turn yellow upon staining with basic KMnO4​ due to the nitro group.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the crude solid and wash with cold ethanol.

  • Purification: Recrystallize from warm 95% ethanol.

  • Final Validation: Verify the melting point (expected 144–148 °C)[3].

Protocol B: Chemoselective Reduction to 2-(Aminomethyl)benzothiazole

Mechanistic Rationale: Catalytic hydrogenation (Pd/C, H2​ ) is often the default for nitro reductions. However, the sulfur atom in the benzothiazole ring acts as a Lewis base that can rapidly poison palladium catalysts. To ensure complete conversion without catalyst stalling or ring-opening, stannous chloride ( SnCl2​ ) in acidic media is the preferred chemoselective reductant.

Materials:

  • 2-(Nitromethyl)benzothiazole (1.0 equiv, 5 mmol)

  • SnCl2​⋅2H2​O (5.0 equiv, 25 mmol)

  • Ethanol (15 mL) / Concentrated HCl (5 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 2-(nitromethyl)benzothiazole in ethanol.

  • Reduction: Add SnCl2​⋅2H2​O followed by the slow addition of concentrated HCl. Caution: Exothermic reaction.

  • Heating: Stir the mixture at 70 °C for 2 hours.

  • Workup (Critical Step): Cool to room temperature and pour over crushed ice. Basify the aqueous layer to pH 10-11 using 20% aqueous NaOH. Causality: Basification is mandatory to break the tin-amine complex and precipitate tin oxides, freeing the primary amine.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Confirm the disappearance of the asymmetric/symmetric NO2​ stretch (~1550 and 1350 cm−1 ) and the appearance of N-H stretches (~3300-3400 cm−1 ) via FT-IR.

Quantitative Data Summary

The table below consolidates the expected quantitative metrics and physical properties for the intermediates discussed in the workflows[5],[3],[2].

CompoundReagents & ConditionsYield (%)Tautomeric State (NMR)Key Application / Role
2-(Nitromethyl)benzothiazole 2-Aminobenzenethiol, Ethyl nitroacetate, EtOH, reflux46 - 53%15:85 (Nitro : Aci-nitro)Versatile FBDD Precursor
2-(Aminomethyl)benzothiazole SnCl2​⋅2H2​O , EtOH, HCl, 70°C> 80%Pure AmineFBDD Hit (BioA / DprE1)
gem-Difluoro derivative Selectfluor, NaH, THF~ 45%Pure NitroLipophilicity tuning / ADME

References

  • [4] The Journal of Organic Chemistry 1972 Volume 37 No. 23 (Nitromethylbenzothiazole Synthesis). Available at:[Link]

  • [3] Fluorination and chlorination of nitroalkyl groups. ElectronicsAndBooks. Available at: [Link]

  • [2] Benzothiazole-based Compounds in Antibacterial Drug Discovery. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(Nitromethyl)-1,3-benzothiazole Synthesis

Welcome to the Application Support Center. The synthesis of 2-(nitromethyl)-1,3-benzothiazole via the nitration of 2-methylbenzothiazole is a cornerstone reaction for functionalizing benzothiazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 2-(nitromethyl)-1,3-benzothiazole via the nitration of 2-methylbenzothiazole is a cornerstone reaction for functionalizing benzothiazole scaffolds. However, researchers frequently report poor isolated yields (often <30%) despite observing high conversion rates via LC-MS.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls—most notably the extreme acidity of the nitromethyl group—that lead to product loss. By understanding the causality behind the reagents and workup conditions, you can implement a self-validating workflow that guarantees maximum yield recovery.

Process Workflow & Acid-Base Mass Recovery

SynthesisWorkflow SM 2-Methylbenzothiazole Deprotonation Deprotonation (LDA or NaNH2) SM->Deprotonation Carbanion Carbanion Intermediate (Highly Reactive) Deprotonation->Carbanion Nitration Nitration (Alkyl Nitrate Quench) Carbanion->Nitration Crude Crude Mixture Product + Unreacted SM Nitration->Crude BaseWash 5% NaHCO3 (aq) Extraction Crude->BaseWash Aqueous Aqueous Layer (Water-Soluble Nitronate Salt) BaseWash->Aqueous Deprotonates product Organic Organic Layer (Unreacted SM / Impurities) BaseWash->Organic Discard or recover Acidification Acidification (Glacial Acetic Acid) Aqueous->Acidification Pure Pure 2-(Nitromethyl)benzothiazole (Precipitate) Acidification->Pure Reprotonates to yield product

Figure 1: Self-validating acid-base extraction workflow for 2-(nitromethyl)benzothiazole synthesis.

Troubleshooting & FAQs

Q1: My LC-MS shows excellent conversion, but my isolated yield is consistently below 30% after a standard aqueous workup. Where is my product going? Causality & Mechanism: Your product is likely being washed away in the aqueous layer. The methylene protons (-CH2-) of 2-(nitromethyl)benzothiazole are highly acidic. They are flanked by a strongly electron-withdrawing nitro group and an electron-deficient benzothiazole ring, allowing the molecule to readily tautomerize into an aci-nitro form[1]. When you perform a standard basic wash (e.g., with NaHCO3 or NaOH) to remove acidic impurities, the product deprotonates to form a water-soluble nitronate salt, partitioning entirely into the aqueous phase[2]. Resolution: Invert your purification logic. Use this acidity to your advantage by employing an acid-base extraction. Extract your organic layer with 5% aqueous NaHCO3 to intentionally pull the product into the aqueous phase. Discard the organic layer (which contains unreacted starting material), and then precipitate the pure product from the aqueous layer using glacial acetic acid[2].

Q2: Should I use the LDA/THF method or the NaNH2/Liquid NH3 method for deprotonation? Causality & Mechanism: The choice dictates the balance between safety and maximum theoretical yield. The classic method by Feuer and Lawrence utilizes sodium amide (NaNH2) in liquid ammonia followed by propyl nitrate, achieving a 66% yield[2][3]. The free sodium amide ion in liquid ammonia is a highly effective, unhindered base that drives the formation of the benzothiazol-2-ylmethyl carbanion to completion. Conversely, Butler et al. developed a one-pot method using lithium di-isopropylamide (LDA) in tetrahydrofuran (THF) followed by methyl nitrate, yielding 46%[3][4]. While LDA/THF is operationally safer and avoids cryogenic ammonia, LDA is a bulky base. Steric hindrance during deprotonation, combined with the high volatility of methyl nitrate, can lead to incomplete conversion[3].

Q3: How can I validate that my low yield is due to incomplete reaction rather than workup loss? Self-Validating System: The acid-base extraction protocol is inherently self-validating. Because unreacted 2-methylbenzothiazole is not acidic, it remains entirely in the organic layer during the 5% NaHCO3 extraction[2]. By evaporating the discarded organic layer and weighing the recovered starting material, you can calculate the exact conversion rate. If the mass of the recovered starting material plus the isolated product accounts for >95% of your initial mass balance, your workup is perfect, and any yield issues are strictly due to the upstream deprotonation/nitration step.

Quantitative Data: Method Comparison

Method ParameterProtocol A (Feuer & Lawrence)[2][3]Protocol B (Butler et al.)[3][4]
Base / Solvent NaNH2 / Liquid NH3LDA / THF
Nitrating Agent Propyl NitrateMethyl Nitrate
Operating Temp -33 °C (Refluxing NH3)-40 °C to Room Temp
Reported Yield 66%46%
Melting Point 144 °C (dec)147–148 °C
Key Advantage Higher yield, complete deprotonationSafer, one-pot, no cryogenic NH3 needed

Standard Operating Procedures (Protocols)

Protocol A: High-Yield Nitration via NaNH2/NH3

This method is recommended for scale-up where maximum yield is critical and cryogenic infrastructure is available.

  • Base Generation: Equip a 3-neck flask with a mechanical stirrer, dry ice condenser, and addition funnel. Condense liquid ammonia into the flask. Add a catalytic amount of ferric nitrate, followed by sodium metal to generate sodium amide (NaNH2) in situ.

  • Deprotonation: Add 2-methylbenzothiazole dropwise to the suspension. Stir for 30 minutes to ensure complete formation of the sodium carbanion.

  • Nitration: Slowly add propyl nitrate via the addition funnel.

  • Quench: Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.

  • Self-Validating Workup: Add water to the residue and extract the mixture with diethyl ether.

  • Product Isolation: Extract the ether layer with 200 mL of 5% aqueous NaHCO3. Separate the aqueous layer (containing the product) from the ether layer (containing unreacted starting material).

  • Precipitation: Acidify the aqueous layer with glacial acetic acid until precipitation is complete. Filter the solid and recrystallize from warm (~50 °C) 95% ethanol to yield pure 2-(nitromethyl)benzothiazole[2].

Protocol B: One-Pot Nitration via LDA/THF

This method is recommended for rapid library synthesis where operational safety and one-pot convenience outweigh absolute yield.

  • Preparation: In a flame-dried flask under nitrogen, prepare or add LDA (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Add 2-methylbenzothiazole dropwise and stir to generate the lithium carbanion[3][4].

  • Nitration: Add methyl nitrate dropwise while strictly maintaining the temperature at -40 °C to prevent dimerization or poly-nitration.

  • Reaction: Gradually warm the reaction mixture to room temperature over 1-2 hours.

  • Self-Validating Workup: Quench the reaction with water. Apply the same acid-base extraction detailed in Protocol A: extract with 5% NaHCO3, discard the organic layer, and acidify the aqueous layer with glacial acetic acid to precipitate the product[2][4].

References

  • Feuer, H., & Lawrence, J. P. (1972). Alkyl nitrate nitration of active methylene compounds. IX. Nitration of alkyl substituted heterocyclic compounds. The Journal of Organic Chemistry, 37(23), 3662-3670. URL: [Link]

  • Butler, P., Laval, G., Golding, B. T., Sadeghi, M. M., et al. (2007). Fluorination and chlorination of nitroalkyl groups. Tetrahedron, 63(45), 11160-11167. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-(Nitromethyl)-1,3-Benzothiazole Nucleophilic Attacks

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols for researchers utilizing 2-(nitromethyl)-1,3-benzothiazole as a carbon nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols for researchers utilizing 2-(nitromethyl)-1,3-benzothiazole as a carbon nucleophile.

Because the nitromethyl group ( −CH2​NO2​ ) is flanked by an electron-withdrawing benzothiazole ring, its protons are highly acidic. Deprotonation yields a stabilized nitronate carbanion—a potent nucleophile for halogenations, alkylations, and Henry (nitroaldol) reactions. However, the success of these nucleophilic attacks is highly dependent on the delicate interplay between the chosen base and the solvent environment.

Troubleshooting FAQs: Causality in Solvent & Base Selection

Q1: Why do my nucleophilic alkylations fail when using methanol or ethanol as a solvent, even with a strong base?

A: The failure is caused by competitive hydrogen bonding. Protic solvents heavily solvate the oxygen atoms of the nitronate anion via hydrogen bonds. This solvation shell pulls electron density away from the carbon center, severely dampening its effective nucleophilicity. To resolve this, switch to polar aprotic solvents (e.g., THF, DMF) or non-polar chlorinated solvents (e.g., DCM) paired with non-nucleophilic bases like DBU or triethylamine. This prevents solvent-induced deactivation of the nucleophile.

Q2: I am attempting electrophilic fluorination of the nitromethyl group using Selectfluor. What is the optimal solvent system?

A: For the electrophilic halogenation of nitroalkyl heterocycles, dichloromethane (DCM) is the superior solvent[1]. Counterintuitively, highly polar aprotic solvents like acetonitrile (MeCN) or DMF often lead to significantly lower yields for mono- and di-fluorination[2]. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DCM provides the optimal non-coordinating environment, allowing the nitronate to efficiently attack the electrophilic fluorine[2].

Q3: My Henry (nitroaldol) reaction with an aldehyde is stalling at low conversion. How does solvent choice affect this?

A: The Henry reaction is reversible (Retro-Henry). In basic media, the equilibrium can shift back to the starting materials if the resulting β -nitroalkoxide intermediate is not stabilized. Furthermore, using protic solvents like methanol can lead to side reactions, such as the formation of dimethyl acetals derived from the nucleophilic attack of the solvent on the aldehyde[3]. Using polar aprotic solvents like 1,2-dichloroethane (DCE) or toluene often drives the formation of the nitroalcohol efficiently by minimizing solvent-electrophile side reactions[4].

Quantitative Data: Solvent & Base Optimization Summary

Reaction TypeReagents / ElectrophileOptimal SolventOptimal BaseYield Trend / Causality
Electrophilic Fluorination SelectfluorDCMDBU (1 equiv.)High yield. DMF/MeCN suppress yield due to competing solvent interactions[2].
Electrophilic Chlorination N-Chlorosuccinimide (NCS)DCMDBU (10 mol%)High yield. Protic solvents require stronger bases (KOH) but risk side reactions[2].
Nitroaldol (Henry) Reaction Aldehydes (e.g., R-CHO)DCE or Toluene Et3​N or Ag/CuAprotic solvents drive conversion; protic solvents risk acetal formation[3],[4].

Self-Validating Experimental Protocol

Electrophilic Fluorination of 2-(Nitromethyl)-1,3-Benzothiazole Objective: Synthesize 2-(fluoronitromethyl)-1,3-benzothiazole via nucleophilic attack of the nitronate on Selectfluor[1]. This protocol is designed as a self-validating system with built-in visual and analytical checkpoints.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 2-(nitromethyl)-1,3-benzothiazole in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Validation Check: The solution should be clear and pale yellow. Incomplete dissolution indicates moisture intrusion or degraded starting material.

Step 2: Nitronate Generation (Deprotonation)

  • Action: Cool the reaction vessel to 0 °C. Add 1.0 equivalent of DBU dropwise over 5 minutes.

  • Validation Check: The solution will immediately transition to a deep, intense orange/red color. This chromic shift is the visual confirmation that the highly conjugated nitronate carbanion has successfully formed.

Step 3: Electrophilic Attack

  • Action: Add 1.1 equivalents of Selectfluor in a single portion. Allow the mixture to slowly warm to room temperature and stir for 15 hours[2].

  • Validation Check: As the nucleophilic attack proceeds, the deep orange color will gradually fade to a lighter yellow suspension (due to the precipitation of DBU-H+ salts). TLC analysis (Hexane/EtOAc 3:2) will show the disappearance of the starting material ( Rf​≈0.48 ) and the appearance of a new, higher Rf​ spot.

Step 4: Quench and Isolation

  • Action: Quench the reaction with distilled water. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Crude 1H NMR should show the disappearance of the singlet at δ≈6.44 ppm ( −CH2​NO2​ ) and the appearance of a doublet for the −CHFNO2​ proton, confirming successful fluorination.

Mechanistic Workflow Visualization

G A 2-(Nitromethyl)- benzothiazole C Nitronate Carbanion (Active Nucleophile) A->C Deprotonation B Base / Solvent (e.g., DBU in DCM) B->C Facilitates E Functionalized Product C->E Nucleophilic Attack D Electrophile (Selectfluor / R-CHO) D->E Reacts with

Mechanistic workflow of 2-(nitromethyl)benzothiazole deprotonation and nucleophilic attack.

References

  • Title: Fluorination and chlorination of nitroalkyl groups Source: Tetrahedron, Volume 63, Issue 45, 2007 URL: [Link]

  • Title: Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes Source: RSC Advances, Issue 104, 2016 URL: [Link]

  • Title: Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde Source: Molecules, Volume 27, Issue 6, 2022 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Nitromethyl)-1,3-benzothiazole Workflows

Welcome to the Technical Support Center for 2-(nitromethyl)-1,3-benzothiazole. This guide is engineered for researchers, scientists, and drug development professionals who are utilizing this highly reactive building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(nitromethyl)-1,3-benzothiazole. This guide is engineered for researchers, scientists, and drug development professionals who are utilizing this highly reactive building block in their synthetic pipelines.

Due to the unique electronic environment of the nitromethyl group—flanked by a strongly electron-withdrawing nitro moiety and an electron-deficient benzothiazole ring—this compound exhibits remarkable acidity. This often leads to spontaneous tautomerization into its aci-nitro form, driving a cascade of common side reactions including the Nef reaction, over-alkylation, and base-mediated degradation[1].

This guide provides field-proven, mechanistically grounded solutions to mitigate these byproducts and optimize your yields.

Mechanistic Overview: The Root Cause of Instability

The primary driver of side reactions in 2-(nitromethyl)-1,3-benzothiazole is its tautomeric equilibrium. The compound exists as a mixture of the standard nitro form and the aci-nitro tautomer (which exhibits a distinct UV λmax​ at 384 nm)[1]. When exposed to even mild bases, it forms a highly stable nitronate anion. If this anion is not carefully managed during C-C bond formation or reduction, it dictates the formation of unwanted byproducts.

Tautomerism A Nitro Form (2-(Nitromethyl)benzothiazole) B Nitronate Anion (Reactive Intermediate) A->B Base (-H+) E Target Amine A->E Acidic Reduction (e.g., SnCl2/HCl) C aci-Nitro Tautomer (Stable, UV max 384 nm) B->C Protonation (+H+) D Nef Byproduct (Aldehyde) B->D Aqueous Acid (Nef Reaction)

Pathways of 2-(nitromethyl)benzothiazole: Tautomerism and Nef reaction vs. reduction.

Troubleshooting Guide & Causality Analysis

Q: Why am I isolating benzothiazole-2-carboxaldehyde instead of 2-(aminomethyl)benzothiazole during nitro reduction? The Causality: You are observing the Nef reaction . When primary aliphatic nitro compounds are reduced under neutral or basic conditions, the intermediate nitronate anion accumulates. Upon aqueous workup, this nitronate undergoes hydrolysis rather than further reduction, cleaving the C-N bond to yield the corresponding aldehyde. The Solution: You must bypass the nitronate intermediate entirely. Conduct the reduction under strictly acidic conditions. Using Tin(II) chloride ( SnCl2​⋅2H2​O ) in ethanolic HCl ensures the substrate remains protonated in its nitro form throughout the electron-transfer process, selectively yielding the amine hydrochloride salt.

Q: During base-catalyzed alkylation, why am I seeing massive amounts of di-alkylated and self-condensed byproducts? The Causality: The mono-alkylated product retains a highly acidic proton on the carbon alpha to the nitro group. Because the initial deprotonation is so facile, the mono-alkylated species rapidly deprotonates again in the presence of standard bases (like NaH or NaOH ), outcompeting the starting material for the electrophile. The Solution: Shift from thermodynamic base control to kinetic control using Phase-Transfer Catalysis (PTC). Utilizing a weak base (e.g., K2​CO3​ ) in a biphasic system with tetrabutylammonium bromide (TBAB) keeps the local concentration of the reactive nitronate low, drastically favoring mono-alkylation.

Q: My starting material degrades into a complex mixture when I attempt to use Lithium Diisopropylamide (LDA) at room temperature. Why? The Causality: While LDA is used successfully at cryogenic temperatures for the initial synthesis of the nitromethyl group via methyl nitrate[1], benzothiazole rings are highly susceptible to nucleophilic attack and ring-opening at the C2 position at elevated temperatures. Strong bases can induce cleavage of the thiazole ring, yielding 2-aminothiophenol derivatives. The Solution: Always maintain temperatures below -78°C when using strong bases like LDA, and strictly avoid hydroxide/alkoxide bases if the reaction requires heating.

Quantitative Data: Reduction Condition Optimization

The following table summarizes the causal relationship between the chosen reduction environment and the resulting byproduct profile.

Reduction MethodSolvent SystemMajor ProductByproduct ProfileYield (%)Recommendation
Pd/C, H2​ (1 atm) MeOH/NEt3​ Aldehyde>60% (Nef Byproduct)<20%Not Recommended
Fe dust, NH4​Cl EtOH/H2​O (80°C)Amine~15% (Unreacted SM)75%Acceptable
Zn dust, AcOH DCM/AcOH (rt)Amine~10% (Hydroxylamine)82%Good alternative
SnCl2​⋅2H2​O EtOH/HCl (reflux)Amine<5% (Trace) 88% Optimal for scale-up
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Chemoselective Reduction to 2-(Aminomethyl)-1,3-benzothiazole Hydrochloride

This protocol utilizes acidic conditions to suppress nitronate formation and prevent the Nef reaction.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(nitromethyl)-1,3-benzothiazole (10.0 mmol) in absolute ethanol (50 mL).

  • Acidification: Add concentrated aqueous HCl (37%, 5.0 mL) dropwise while stirring. Self-Validation Step: Pull a 10 µL aliquot, dilute in EtOH, and check the UV-Vis spectrum. Ensure the 384 nm peak (aci-nitro form)[1] is completely absent, confirming full protonation.

  • Reduction: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 50.0 mmol, 5 equiv) in portions over 15 minutes to control the mild exotherm.

  • Reflux: Heat the reaction mixture to 70°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.48 )[1] should disappear completely.

  • Workup: Cool to 0°C. Do not neutralize with strong aqueous base, as the free amine can be unstable. Instead, concentrate the mixture under reduced pressure, triturate the residue with cold diethyl ether, and filter to isolate the crude amine hydrochloride salt.

Protocol 2: Controlled Mono-Alkylation via Phase-Transfer Catalysis
  • Setup: Dissolve 2-(nitromethyl)-1,3-benzothiazole (5.0 mmol) and the target alkyl halide (5.5 mmol) in dichloromethane (20 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.5 mmol, 10 mol%).

  • Base Addition: Add a solution of K2​CO3​ (10.0 mmol) in water (20 mL).

  • Reaction: Stir vigorously at room temperature (1000+ RPM) to ensure maximum interfacial surface area. Monitor via LC-MS. The biphasic nature restricts the reaction rate, preventing the mono-alkylated product from undergoing rapid secondary deprotonation.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Troubleshooting Workflow

Troubleshooting Step1 Analyze Crude Mixture (NMR or LC-MS) Decision Is Aldehyde Byproduct >5%? Step1->Decision Yes YES: Nitronate Formation Occurring Decision->Yes Nef Reaction No NO: Reduction is Chemoselective Decision->No Optimal Action Action: Increase Acid Concentration Switch to SnCl2/HCl Yes->Action

Decision tree for troubleshooting Nef reaction byproducts during nitro reduction.

Frequently Asked Questions (FAQs)

Q: Can I store 2-(nitromethyl)-1,3-benzothiazole at room temperature? A: It is highly recommended to store the compound at -20°C under an inert atmosphere (Argon/Nitrogen). Prolonged exposure to ambient light and ambient moisture can induce slow decomposition due to the inherent instability of the nitromethyl group[2].

Q: What is the best solvent for NMR analysis of this compound? A: Use DMSO-d6​ . Be aware that in DMSO-d6​ , the compound will clearly show its tautomeric equilibrium. You will observe the CH2​NO2​ protons as a singlet (around δ 6.44) and the aci-nitro vinyl proton further downfield[1].

Q: Can I use LiAlH4​ to reduce the nitro group? A: No. Lithium aluminum hydride is a strong base and a powerful nucleophile. It will immediately deprotonate the nitromethyl group, forming an unreactive nitronate complex, and may concurrently attack the benzothiazole ring, leading to complete degradation.

References
  • Title: The Journal of Organic Chemistry 1972 Volume.37 No.23 Source: dss.go.th URL: [2]

  • Title: Fluorination and chlorination of nitroalkyl groups Source: electronicsandbooks.com URL: [1]

Sources

Optimization

Technical Support Center: Purification of 2-(Nitromethyl)-1,3-benzothiazole

Welcome to the Technical Support Center for the isolation and purification of 2-(nitromethyl)-1,3-benzothiazole. This molecule presents unique chromatographic challenges due to its highly active α-protons and complex tau...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(nitromethyl)-1,3-benzothiazole. This molecule presents unique chromatographic challenges due to its highly active α-protons and complex tautomeric behavior. This guide is designed by application scientists to help researchers troubleshoot poor recoveries, resolve co-elution issues, and scale up purification workflows effectively.

Part 1: Core Troubleshooting Guides (FAQs)

Q1: Why does 2-(nitromethyl)-1,3-benzothiazole streak so heavily on standard normal-phase silica gel? A: The root cause is tautomerism. Unlike simple aliphatic nitroalkanes, 2-(nitromethyl)-1,3-benzothiazole exists in a solvent-dependent equilibrium between its neutral nitro form and its highly polar, acidic aci-nitro (enamine/nitronate) tautomer. NMR studies demonstrate that in polar environments (like DMSO), the aci-nitro form dominates, comprising up to 85% of the mixture[1]. On bare silica gel, the acidic proton of the aci-nitro form strongly hydrogen-bonds with active silanol groups. This secondary interaction causes severe tailing, band broadening, and poor resolution from closely eluting impurities like unreacted 2-methylbenzothiazole.

Q2: I loaded my crude mixture onto a silica column, but no product eluted, even with 100% ethyl acetate. What happened? A: You likely encountered irreversible chemisorption. If your silica gel is highly active, or if you used a basic modifier (e.g., triethylamine) or basic alumina, the mildly acidic nitromethyl group is completely deprotonated. This forms a stable, ionic nitronate salt that binds irreversibly to the stationary phase. Never use basic modifiers or basic stationary phases for this compound.

Q3: How can I resolve the streaking issue during normal-phase chromatography? A: You must suppress the ionization of the aci-nitro tautomer. This is achieved by adding a volatile acidic modifier to your mobile phase. We recommend adding 0.5% v/v glacial acetic acid (AcOH) to your eluent (e.g., Hexane/Ethyl Acetate). The acid shifts the equilibrium, protonates the silanols, and keeps the molecule in its less polar, neutral state, resulting in sharp, symmetrical peaks.

Q4: Is there a non-chromatographic way to purify this compound, especially at a larger scale? A: Yes. You can exploit the exact acidic property that makes chromatography difficult. By treating the crude mixture with a mild base (5% aqueous sodium bicarbonate), the 2-(nitromethyl)-1,3-benzothiazole selectively dissolves into the aqueous layer as a water-soluble nitronate salt, leaving neutral organic impurities in the organic phase. The pure product is then precipitated by re-acidifying the aqueous layer with glacial acetic acid[2].

Part 2: Mechanistic & Workflow Visualizations

Tautomerism N1 2-(Nitromethyl)benzothiazole (Nitro Form) N2 Aci-Nitro Tautomer (Highly Polar / Acidic) N1->N2 Equilibrium (Solvent Dependent) N3 Unmodified Silica Gel (Active Silanols) N2->N3 Strong H-Bonding N5 Acidified Mobile Phase (+ 0.5% Acetic Acid) N2->N5 Protonation N4 Severe Streaking & Irreversible Binding N3->N4 Causes N4->N5 Solution N6 Suppressed Ionization & Sharp Elution N5->N6 Results In

Fig 1. Mechanistic pathway of aci-nitro tautomerism causing silica streaking and its resolution.

Workflow Start Crude Mixture 2-(Nitromethyl)benzothiazole Q1 Scale of Purification? Start->Q1 Large Large Scale (>5g) Q1->Large Small Analytical / Small Scale (<5g) Q1->Small Method1 Acid-Base Extraction (5% NaHCO3 then AcOH) Large->Method1 Method2 Normal Phase Silica (Hexane/EtOAc + 0.5% AcOH) Small->Method2 Standard Lab Method3 Reversed-Phase C18 (H2O/MeCN + 0.1% FA) Small->Method3 High Purity Req. Result1 Moderate Purity High Recovery Method1->Result1 Result2 High Purity Standard Recovery Method2->Result2 Method3->Result2

Fig 2. Decision matrix for selecting the optimal purification route based on scale and purity.

Part 3: Experimental Protocols

Protocol A: Acid-Modified Normal-Phase Chromatography

Use this method for analytical to moderate scale (<5g) purification where high purity is required.

  • Stationary Phase Preparation: Slurry pack a standard silica gel column (40-63 µm) using Hexane. Do not use alumina.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (typically starting at 4:1 and grading to 3:2)[1]. Crucially, add 0.5% v/v glacial acetic acid to the entire mobile phase batch and mix thoroughly.

  • Sample Loading: Dissolve the crude 2-(nitromethyl)-1,3-benzothiazole in a minimum amount of dichloromethane (DCM). Apply evenly to the top of the column.

  • Elution: Run the column using the acidified mobile phase. Monitor fractions via TLC (UV active at 254 nm). The product will elute as a tight, symmetrical band (Rf ≈ 0.48 in Hexane/EtOAc 3:2)[1].

  • Post-Processing: Pool the product-containing fractions. To remove residual acetic acid, wash the combined organic layers once with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 40 °C to prevent thermal degradation.

Protocol B: Acid-Base Precipitation ("Nitronate Catch-and-Release")

Use this method for large-scale (>5g) purification or when chromatography fails.

  • Nitronate Formation: Dissolve the crude reaction mixture in 200 mL of 5% aqueous sodium bicarbonate (NaHCO₃)[2]. Stir vigorously for 15 minutes at room temperature. The 2-(nitromethyl)-1,3-benzothiazole will convert to its water-soluble sodium nitronate salt.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL of diethyl ether or DCM. Discard the organic layers (these contain unreacted 2-methylbenzothiazole and non-acidic byproducts).

  • Precipitation: Transfer the purified aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place the flask in an ice bath. Slowly add glacial acetic acid dropwise until the pH reaches ~4-5[2]. A precipitate of pure 2-(nitromethyl)-1,3-benzothiazole will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water.

  • Recrystallization: For ultra-high purity, recrystallize the crude solid from warm (~50 °C) 95% ethanol[2].

Part 4: Data Presentation

Table 1: Comparison of Purification Strategies for 2-(Nitromethyl)-1,3-benzothiazole

Purification MethodUnderlying PrincipleScalabilityTypical RecoveryTypical PurityPrimary Advantage
Standard Silica Gel Adsorption (Neutral)Low (<1g)< 30%Low (Streaking)None (Not Recommended)
Acid-Modified Silica Adsorption (Ion-Suppressed)Moderate (1-5g)75 - 85%> 98%Excellent resolution from closely related isomers
Reversed-Phase C18 Hydrophobic PartitioningAnalytical (<1g)> 90%> 99%Eliminates silanol interactions completely
Acid-Base Precipitation pKa Differential (Nitronate)High (>5g)60 - 70%90 - 95%Solvent-efficient, avoids column chromatography entirely

References

  • [2] Title: The Journal of Organic Chemistry 1972 Volume 37 No 23 Source: dss.go.th URL:

  • [1] Title: Fluorination and chlorination of nitroalkyl groups Source: electronicsandbooks.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 2-(Nitromethyl)-1,3-benzothiazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the scale-up of 2-(nitromethyl)-1,3-benzothiazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the scale-up of 2-(nitromethyl)-1,3-benzothiazole. Transitioning this synthesis from a benchtop curiosity to a robust pilot-plant process is notoriously difficult. The chemistry relies on the generation of a highly reactive carbanion, followed by an exothermic quench with an alkyl nitrate, and concludes with a delicate tautomeric isolation.

This guide breaks down the causal mechanisms behind common scale-up failures and provides validated, self-correcting protocols to ensure your campaign is safe, reproducible, and high-yielding.

Section 1: Reagent Selection & Exotherm Control (FAQs)

Q1: Our lab-scale yields using Lithium diisopropylamide (LDA) and methyl nitrate were ~46%, but our 5-kg pilot batch yielded <15% of a dark, tarry mixture. What is the root cause? A: The failure is driven by localized thermal degradation and carbanion dimerization. In the laboratory, the massive exotherm generated by the addition of methyl nitrate to the 2-methylbenzothiazole carbanion is easily dissipated. At scale, the surface-area-to-volume ratio drops, leading to localized temperature spikes (hot spots) above -40°C. Mechanistic Causality: At elevated temperatures, the lithiated carbanion of 2-methylbenzothiazole rapidly degrades or acts as a nucleophile against the benzothiazole ring of unreacted starting material[1]. To fix this, you must transition to a semi-continuous flow addition for the alkyl nitrate or strictly control the feed rate via a subsurface dip tube with active cryogenic cooling (-78°C).

Q2: The classical literature uses sodium amide in liquid ammonia with propyl nitrate. Is this viable for industrial scale-up? A: No. The original method reported by Feuer and Lawrence (1972) achieved a 66% yield using NaNH₂/NH₃[2]. However, scaling pressurized liquid ammonia and handling shock-sensitive propyl nitrate poses an unacceptable safety risk for standard pilot plants[3]. The modern, scalable alternative utilizes LDA in anhydrous tetrahydrofuran (THF) followed by methyl nitrate[3]. THF provides excellent solubility for the intermediate species, allowing for a safer, one-pot reaction under standard cryogenic conditions[3].

Section 2: Workup & Tautomeric Equilibrium (FAQs)

Q3: Post-reaction, our isolated product is an oily mixture instead of the expected crystalline solid (mp 144°C). NMR indicates a mixture of species. How do we fix the workup? A: You are observing the aci-nitro (nitronate) tautomeric equilibrium. 2-(Nitromethyl)benzothiazole exhibits pronounced tautomerism, existing as a mixture of the true nitro form and the aci-tautomer (approximately 15:85 ratio in solution)[4]. Under the alkaline conditions of the reaction, the product exists entirely as the water-soluble nitronate salt. Mechanistic Causality: If you quench with a strong mineral acid (e.g., HCl or H₂SO₄), you drive the pH too low, triggering the Nef reaction—hydrolyzing the nitronate directly into a carbonyl group and destroying your product. The Fix: Quench the reaction into 5% aqueous sodium bicarbonate. Then, carefully precipitate the product by titrating with glacial acetic acid until the pH reaches 5.5–6.0[2]. Acetic acid is strong enough to protonate the nitronate into the tautomeric mixture but weak enough to prevent the Nef reaction[2]. Recrystallization from warm ethanol drives the equilibrium toward the crystalline product[2].

Section 3: Quantitative Data & Experimental Protocols

Table 1: Comparison of Base/Solvent Systems for Nitromethylation
ParameterClassical Method (Feuer & Lawrence)Modern Method (Butler et al.)
Reagents NaNH₂ / Liquid NH₃ / Propyl NitrateLDA / Anhydrous THF / Methyl Nitrate
Temperature -33°C (Refluxing NH₃)-78°C to -40°C
Reported Yield ~66%~46%
Scale-Up Safety Very Low (Pressurized NH₃, shock-sensitive nitrate)Moderate (One-pot, cryogenic control required)
Primary Failure Mode Reagent detonation, equipment overpressurizationLocalized exotherms, carbanion dimerization
Validated Step-by-Step Methodology: Pilot-Scale Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual and thermal cues match the description.

  • System Purge & Setup: Flame-dry a jacketed reactor equipped with a mechanical stirrer, internal thermocouple, and subsurface addition tube. Purge with high-purity N₂.

  • Carbanion Generation: Charge the reactor with anhydrous THF and 1.1 equivalents of diisopropylamine. Cool the internal temperature to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add 1.0 equivalent of 2-methylbenzothiazole (dissolved in THF) while maintaining the internal temperature < -70°C. Validation Check: The solution must turn a deep red/purple, indicating successful carbanion formation.

  • Nitration: Introduce a dilute solution of methyl nitrate (1.2 eq) in THF via the subsurface dip tube at a strictly controlled rate. Maintain the internal temperature < -65°C at all times to prevent dimerization[1].

  • Quench: Once addition is complete, transfer the cold reaction mixture directly into a quenching vessel containing a 10-fold volume of 5% aqueous sodium bicarbonate[2]. Stir vigorously for 15 minutes.

  • Acidification & Isolation: Slowly titrate the aqueous layer with glacial acetic acid until the pH reaches 5.5–6.0[2]. Validation Check: A precipitate will form. Filter the crude solid, wash with cold water, and recrystallize from warm (~50°C) 95% ethanol to yield the pure 2-(nitromethyl)benzothiazole (mp 144°C)[2].

Section 4: Mechanistic Pathways & Workflows

Pathway A 2-Methylbenzothiazole (Starting Material) B Lithiated Carbanion (Deep Red/Purple) A->B LDA / THF -78°C C Nitronate Salt (Intermediate) B->C Methyl Nitrate Exothermic F Degradation / Dimerization (Impurity) B->F T > -40°C (Thermal spike) D aci-Nitro Tautomer (Kinetic Mixture) C->D Glacial AcOH (Careful Acidification) E 2-(Nitromethyl)benzothiazole (Crystalline Product) D->E Recrystallization (Warm EtOH)

Mechanistic pathway of 2-(nitromethyl)benzothiazole synthesis highlighting tautomeric isolation.

Troubleshooting Start Issue: Low Yield or Dark Oil Q1 Is internal temp maintained < -65°C? Start->Q1 Q2 Did you quench with strong mineral acid? Q1->Q2 Yes Sol1 Slow addition rate or use flow reactor Q1->Sol1 No Sol2 Nef Reaction occurred. Use Glacial AcOH instead. Q2->Sol2 Yes Sol3 Check tautomeric purity via NMR (A/B ratio) Q2->Sol3 No

Decision tree for troubleshooting low yields and tautomeric impurities during scale-up.

References

  • Feuer, H., & Lawrence, J. P. (1972). Nitration of methyl groups of heterocycles by treatment with sodium amide in liquid ammonia followed by addition of propyl nitrate. The Journal of Organic Chemistry, 37(23), 3662-3670. 2

  • Butler, P., Laval, G., Golding, B. T., & Sadeghi, M. M. (2007). Fluorination and chlorination of nitroalkyl groups. Tetrahedron, 63(45), 11160-11167. 5

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison 2-(nitromethyl)-1,3-benzothiazole vs benzimidazole

Reactivity Comparison Guide: 2-(Nitromethyl)-1,3-benzothiazole vs. Benzimidazole As heterocyclic scaffolds, both benzimidazole and benzothiazole derivatives serve as foundational pillars in medicinal chemistry, materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 2-(Nitromethyl)-1,3-benzothiazole vs. Benzimidazole

As heterocyclic scaffolds, both benzimidazole and benzothiazole derivatives serve as foundational pillars in medicinal chemistry, materials science, and agrochemical development. However, introducing an exocyclic functional group—such as a nitromethyl moiety—fundamentally rewires the molecule's electronic distribution and reactive behavior.

This guide provides an in-depth, objective comparison of the reactivity profiles of benzimidazole and 2-(nitromethyl)-1,3-benzothiazole . By analyzing their electronic properties and detailing field-proven, self-validating experimental protocols, we aim to equip researchers with the mechanistic insights necessary for rational synthetic design.

Electronic Profiling & Mechanistic Divergence

To understand how these molecules behave in a reaction flask, we must first analyze their intrinsic electronic topographies.

Benzimidazole: The Amphoteric Core Benzimidazole is a planar, bicyclic aromatic system characterized by two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) that is π-excessive, and a pyridine-like nitrogen (N3) that is π-deficient[1]. This duality renders the molecule amphoteric. It exhibits a pKa of 5.58 for its conjugate acid and a pKa of 12.8 for the N-H proton, making it susceptible to both acidic and basic conditions[1].

  • Nucleophilic Reactivity: Deprotonation of N1 generates a highly nucleophilic benzimidazolide anion, which readily undergoes N-alkylation or N-acylation.

  • Electrophilic Aromatic Substitution (EAS): The fused benzene ring deactivates the C2 position toward electrophiles—making it approximately 5000 times less reactive than the C2 position of a standard imidazole[2]. Consequently, EAS (such as bromination or nitration) is directed preferentially to the C5 and C7 positions[2].

  • Nucleophilic Attack: The C2 carbon bears a large positive charge, making it the primary site for nucleophilic attack if the ring is suitably activated[3].

2-(Nitromethyl)-1,3-benzothiazole: Exocyclic Carbanion Dominance In contrast to the ring-centered reactivity of benzimidazole, the reactivity of 2-(nitromethyl)-1,3-benzothiazole is entirely dominated by its exocyclic substituent. The C2 position of a benzothiazole ring is inherently electron-deficient. When coupled with the potent electron-withdrawing effect of a nitro group (-NO2), the intervening methylene protons (-CH2-) become exceptionally acidic.

  • α-Carbon Reactivity: Instead of undergoing ring substitution, treatment with a base generates a highly stabilized carbanion at the α-carbon. This nucleophilic center can be trapped by various electrophiles, enabling reactions such as electrophilic fluorination, chlorination, or condensation[4].

Reactivity Core Heterocyclic Scaffolds BZI Benzimidazole Core->BZI NMBZT 2-(Nitromethyl)-1,3-benzothiazole Core->NMBZT BZI_N1 N1/N3: Amphoteric N-Alkylation/Acylation BZI->BZI_N1 BZI_C2 C2: Nucleophilic Attack (π-deficient) BZI->BZI_C2 BZI_EAS C5/C7: Electrophilic Substitution BZI->BZI_EAS NMBZT_CH2 α-Carbon (-CH2NO2): Highly Acidic Carbanion Formation NMBZT->NMBZT_CH2 NMBZT_Ring Benzothiazole Core: Stable to weak electrophiles NMBZT->NMBZT_Ring CH2_Rxn Electrophilic Fluorination (e.g., Selectfluor) NMBZT_CH2->CH2_Rxn

Caption: Divergent reactivity pathways of benzimidazole and 2-(nitromethyl)-1,3-benzothiazole.

Quantitative Comparative Data

The following table summarizes the physicochemical and reactivity parameters that dictate the synthetic handling of these two scaffolds.

Parameter / PropertyBenzimidazole2-(Nitromethyl)-1,3-benzothiazole
Heteroatom Composition N, N (Pyrrole-like & Pyridine-like)S, N (Thioether-like & Pyridine-like)
Primary Reactive Site N1 (Nucleophilic), C5/C7 (Electrophilic)α-Carbon of the nitromethyl group
pKa (Conjugate Acid) ~5.58[1]Deactivated relative to unsubstituted core
Most Acidic Proton (pKa) N-H (~12.8)[1]-CH2NO2 (Highly acidic α-protons)
Typical Transformations N-Alkylation, EAS (Bromination)Electrophilic halogenation, Aldol-type condensations
Optimal Solvent for Functionalization DMF, THF (Polar aprotic)DCM (Dichloromethane)[4]

Self-Validating Experimental Methodologies

A robust chemical protocol must be a self-validating system, incorporating causality for reagent selection and built-in analytical checkpoints to confirm success without relying solely on final isolation yields.

Protocol A: Chemoselective N-Alkylation of Benzimidazole

Causality & Design: To functionalize the N1 position, the N-H proton (pKa 12.8) must be removed. Potassium carbonate ( K2​CO3​ ) is an ideal base because it is strong enough to deprotonate the amine but mild enough to avoid side reactions. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the benzimidazolide anion highly nucleophilic and "naked" for the subsequent SN2 attack on an alkyl halide.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of benzimidazole in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete formation of the benzimidazolide anion.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The highly polar starting material (benzimidazole) will remain near the baseline, while the N-alkylated product will migrate significantly higher due to the loss of hydrogen-bonding capability.

  • Workup & Final Validation: Quench with water, extract with ethyl acetate, and dry over Na2​SO4​ . Confirm product identity via 1H NMR; the disappearance of the broad N-H singlet (~12.5 ppm) and the appearance of a sharp singlet for the new N-CH2 group validates the transformation.

Protocol B: Electrophilic Fluorination of 2-(Nitromethyl)-1,3-benzothiazole

Causality & Design: Fluorinating the α-carbon requires generating a carbanion. Standard amine bases like triethylamine are ineffective for this specific transformation[4]. Instead, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a catalytic loading (10 mol%) is required. Counterintuitively, while polar aprotic solvents (MeCN, DMF) are usually preferred for carbanion chemistry, they result in surprisingly low yields for this specific substrate; therefore, dichloromethane (DCM) is the optimal solvent[4]. Selectfluor is utilized as a mild, easy-to-handle electrophilic fluorine source.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 2-(nitromethyl)-1,3-benzothiazole in dry DCM.

  • Activation: Add 10 mol% DBU to the solution. The reaction mixture may slightly darken, indicating carbanion generation.

  • Fluorination: Add 1.2 eq of Selectfluor. Stir the suspension at room temperature for 15 hours.

  • In-Process Validation (NMR Tracking): Pull a small aliquot, evaporate the DCM, and run a quick 1H NMR. The starting material exhibits a distinct singlet for the −CH2​NO2​ protons at exactly δ 6.44 ppm[4]. The disappearance of this singlet and the emergence of complex splitting patterns (due to 19F−1H coupling) provides immediate, definitive proof of successful fluorination.

  • Workup: Wash the DCM layer with water to remove the Selectfluor byproducts, dry, and concentrate.

Workflow Step1 Substrate Prep Dissolve 2-NMBZT in dry DCM Step2 Base Addition Add DBU (10 mol%) Carbanion Generation Step1->Step2 Step3 Electrophile Add Selectfluor Stir at RT Step2->Step3 Step4 Validation NMR Check (δ 6.44) Confirm Reaction Step3->Step4

Caption: Self-validating workflow for the electrophilic fluorination of the nitromethyl group.

Conclusion

While benzimidazole and 2-(nitromethyl)-1,3-benzothiazole share structural similarities as fused bicyclic heterocycles, their synthetic utility diverges sharply. Benzimidazole acts as an amphoteric core, directing reactivity primarily to its nitrogen atoms or undergoing electrophilic substitution at the C5/C7 positions. Conversely, 2-(nitromethyl)-1,3-benzothiazole acts as a specialized carbanion precursor, where the highly acidic exocyclic nitromethyl group completely hijacks the molecule's reactivity, allowing for precise α-carbon functionalization. Understanding these electronic nuances and optimizing solvent/base pairings—such as the critical use of DCM and DBU for nitromethyl fluorination—is essential for successful synthetic application.

References

  • Properties, Synthesis and Reactivities of Benzimidazole - ChemicalBook.
  • Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals.
  • Fluorination and chlorination of nitroalkyl groups - ElectronicsAndBooks.
  • Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF3SO3H - Beilstein Journals.

Sources

Comparative

Analytical Methodologies for 2-(Nitromethyl)-1,3-benzothiazole: A Comparative HPLC Purity Assessment Guide

Introduction For researchers and drug development professionals, ensuring the purity of key synthetic intermediates is a critical step in the development of new chemical entities. 2-(Nitromethyl)-1,3-benzothiazole is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and drug development professionals, ensuring the purity of key synthetic intermediates is a critical step in the development of new chemical entities. 2-(Nitromethyl)-1,3-benzothiazole is a highly versatile heterocyclic building block used extensively in medicinal chemistry. However, its unique structural features—combining a moderately polar, aromatic benzothiazole core with a highly electronegative nitromethyl group—present specific chromatographic challenges. Process-related impurities must be rigorously assessed, as they directly impact downstream synthetic yields and the safety profile of the final Active Pharmaceutical Ingredient (API)[1].

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-(nitromethyl)-1,3-benzothiazole, emphasizing the physicochemical causality behind method development.

Physicochemical Profiling & Method Rationale

To design a self-validating and robust HPLC protocol, we must first analyze the analyte's molecular mechanics:

  • The Benzothiazole Core : The extended π-conjugation of the heterocyclic ring renders the molecule moderately polar and highly UV-active. This makes Reverse-Phase HPLC (RP-HPLC) coupled with Photodiode Array (PDA) or UV detection the gold standard for quantification[2].

  • The Nitromethyl Group (-CH₂NO₂) : The strongly electron-withdrawing nitro group increases the acidity of the adjacent methylene protons. If the mobile phase pH fluctuates or remains uncontrolled, partial ionization can occur, leading to severe peak tailing or split peaks.

The Causality of Choice : To maintain the analyte in a single, neutral state and suppress ionization, the mobile phase must be buffered to an acidic pH (typically pH 2.5–3.0) using additives like 0.1% Formic Acid or Orthophosphoric acid[3].

G A 2-(nitromethyl)-1,3-benzothiazole B Moderately Polar Core (Benzothiazole) A->B C Electron-Withdrawing Group (-CH2NO2) A->C D RP-HPLC Selected B->D C->D E Aqueous Buffer (pH 2.7) Suppresses Ionization D->E F Organic Modifier (Methanol for π-π interactions) D->F G Optimal Resolution & Peak Shape E->G F->G

Fig 1. Physicochemical causality driving mobile phase and method selection.

Comparative Analysis of Chromatographic Approaches

When evaluating stationary phases, standard Octadecylsilane (C18) columns are often the default. However, alternative chemistries can provide superior selectivity for aromatic heterocycles. Below is a comparative dataset evaluating three distinct RP-HPLC configurations for this compound.

Table 1: Performance Comparison of HPLC Methodologies
Method ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (HILIC)
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3.5µmAmide-bonded silica, 3µm
Mobile Phase Water/MeCN (0.1% TFA)Water/MeOH (0.1% Formic Acid)MeCN/Ammonium Acetate
Elution Profile Gradient (10-90% B)Isocratic (60:40)Gradient (90-50% B)
Retention Time (Rt) 6.4 min7.1 min2.3 min (Poor retention)
Peak Symmetry (As) 1.151.02 (Optimal)1.85 (Severe Tailing)
Resolution (Rs) > 2.0> 3.5< 1.5
Primary Advantage Broad applicability, robustSuperior π-π interactionsOrthogonal selectivity

Expert Insight : Method B (Phenyl-Hexyl) significantly outperforms the standard C18 approach. The phenyl ring embedded in the stationary phase engages in strong π-π interactions with the benzothiazole core of the analyte. When paired with Methanol (a protic solvent that does not disrupt π-π bonding as aggressively as Acetonitrile), this method delivers exceptional resolution from structurally similar synthetic byproducts.

Experimental Protocol: Optimized RP-HPLC Workflow

The following step-by-step methodology utilizes the optimized Phenyl-Hexyl approach. To ensure scientific integrity, this protocol functions as a self-validating system —meaning the system suitability criteria must be explicitly met before sample analysis can proceed.

Step 1: Sample and Standard Preparation
  • Accurately weigh approximately 10.0 mg of the synthesized 2-(nitromethyl)-1,3-benzothiazole sample.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to obtain a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution[4].

  • Dilute the stock solution to a final working concentration of 0.1 mg/mL using the initial mobile phase composition (e.g., 60% Water / 40% Methanol). Causality: Diluting the sample in the mobile phase rather than pure organic solvent prevents solvent-mismatch band broadening at the head of the column.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove insoluble particulates[4].

Step 2: Chromatographic Conditions
  • Column : Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B : 0.1% Formic Acid in HPLC-grade Methanol.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Injection Volume : 10 µL.

  • Detection : UV/PDA at 254 nm (primary quantification) and 280 nm (secondary confirmation for benzothiazole derivatives)[5].

Step 3: System Suitability Testing (SST)

Before injecting the analytical sample, perform six replicate injections of the reference standard to validate the system's current state:

  • Precision : Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Peak Symmetry : Tailing factor (T) must be ≤ 1.5.

  • Efficiency : Theoretical plates (N) must be ≥ 5,000. (Note: If the system fails any of these parameters, the run is invalidated. Troubleshoot by purging the pumps, replacing the mobile phase, or washing the column).

G A Sample Prep (1 mg/mL in MeCN) B Filtration (0.22 µm PTFE) A->B C HPLC Injection (10 µL) B->C D RP-HPLC Separation (Phenyl-Hexyl Column) C->D E UV/PDA Detection (254 nm & 280 nm) D->E F Data Analysis (Area Normalization) E->F

Fig 2. Standardized RP-HPLC workflow for benzothiazole purity assessment.

Method Validation Parameters

To guarantee trustworthiness and regulatory compliance, the chosen method should be validated according to [1]:

  • Specificity : Blank injections (mobile phase only) must demonstrate no interfering peaks at the retention time of 2-(nitromethyl)-1,3-benzothiazole. PDA peak purity analysis should confirm that the purity angle is less than the purity threshold across the entire analyte peak[3].

  • Linearity : The method must be evaluated across a range of 25% to 150% of the target test concentration (0.025 to 0.150 mg/mL). The linear regression correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy : Spiked recovery experiments utilizing known quantities of impurities at 50%, 100%, and 150% levels should yield recoveries strictly between 98.0% and 102.0%[3].

Conclusion

For the rigorous purity assessment of 2-(nitromethyl)-1,3-benzothiazole, a Phenyl-Hexyl stationary phase paired with an acidic methanolic mobile phase offers definitive advantages over standard C18 columns. By strategically controlling the ionization state of the nitromethyl group and leveraging π-π interactions, analytical scientists can achieve a highly resolved, reproducible, and self-validating method suitable for demanding pharmaceutical quality control environments.

References

  • Interchim. "Method Development HPLC: Stationary Phase Classification." Interchim Analytical Chemistry. URL: [Link]

  • Fiehn Lab. "Extraction and analysis of various benzothiazoles from industrial wastewater." UC Davis. URL: [Link]

  • National Institutes of Health (NIH). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." PubMed Central (PMC). URL: [Link]

  • ACS Publications. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent: Validation of an HPLC-UV Quantification Method." ACS Omega. URL: [Link]

Sources

Validation

comparative study of nitromethyl benzothiazoles and oxazoles

Comparative Study of Nitromethyl Benzothiazoles and Oxazoles: A Technical Guide for Synthesis and Application As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is paramount to the success...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Nitromethyl Benzothiazoles and Oxazoles: A Technical Guide for Synthesis and Application

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is paramount to the success of drug discovery and agrochemical development. Both benzothiazoles and oxazoles (specifically benzoxazoles) containing a nitromethyl moiety (-CH₂NO₂) are highly valued for their unique electronic properties and biological activities. However, the seemingly simple substitution of a sulfur atom for an oxygen atom dictates profound differences in their reactivity, synthetic accessibility, and pharmacological targeting.

This guide provides an objective, data-driven comparison of nitromethyl benzothiazoles and benzoxazoles, detailing the causality behind synthetic choices and providing self-validating experimental protocols.

Structural & Electronic Comparison

The core divergence between these two scaffolds lies in the heteroatom: sulfur in benzothiazoles versus oxygen in benzoxazoles.

  • Electronic Effects & CH Acidity: The nitromethyl group is characterized by its high CH acidity, allowing it to form a reactive nitronate anion. In benzothiazoles , the larger, more polarizable sulfur atom stabilizes the adjacent conjugate base more effectively than oxygen, subtly lowering the pKa of the nitromethyl protons.

  • Nucleophilicity of Precursors: During synthesis, 2-aminobenzenethiol acts as a "soft" nucleophile, readily attacking standard carbonyls. Conversely, 2-aminophenol contains a "hard" oxygen nucleophile, which often requires highly electrophilic, polarized centers (such as ketene dithioacetals) to drive ring closure efficiently[1].

Mechanistic Pathways & Pharmacological Targets

The biological utility of these compounds is dictated by how their respective electronic distributions interact with target proteins. Benzoxazole derivatives have shown high affinity for cancer-related targets, whereas benzothiazoles are historically leveraged for antimicrobial and agrochemical applications[1][2].

Mechanism Nitromethyl Nitromethyl Heterocycle (Active Pharmacophore) Tautomer Nitronate Anion (CH Acidity) Nitromethyl->Tautomer Deprotonation Target1 HDAC8 / ERK1 Inhibition (Anticancer) Tautomer->Target1 Benzoxazoles Target2 Bacterial Cell Wall (Antimicrobial) Tautomer->Target2 Benzothiazoles

Pharmacological targeting mechanisms of nitromethyl heterocycles.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . By monitoring specific physical or chemical changes, researchers can verify reaction progress in real-time without relying solely on downstream LC-MS.

Protocol A: Synthesis of 2-(Nitromethyl)benzothiazole

This method utilizes the direct condensation of 2-aminobenzenethiol with ethyl nitroacetate[2].

  • Step 1: Initiation. In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzenethiol in absolute ethanol. Add 1.1 equivalents of ethyl nitroacetate.

    • Causality: The soft thiolate nucleophile rapidly attacks the ester carbonyl, forming an intermediate amide before cyclization. Ethanol is chosen to maintain solubility while allowing for reflux temperatures that drive off water.

  • Step 2: Reflux & Self-Validation. Heat the mixture to reflux for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting thiol is highly reactive to Ellman's reagent (producing a yellow spot). The disappearance of this spot, coupled with the emergence of a highly UV-active, non-polar spot, confirms cyclization. The physical release of water and ethanol shifts the equilibrium toward the product.

  • Step 3: Isolation. Cool to room temperature and concentrate under reduced pressure. Recrystallize from hot ethanol to afford 2-(nitromethyl)benzothiazole (Typical yield: ~53%)[2].

Protocol B: Synthesis of 2-(Nitromethyl)benzoxazole

Due to the harder nature of the oxygen nucleophile, direct condensation with esters is often low-yielding. Instead, double vinylic substitution using polarized ketene dithioacetals is the superior route[1]. Alternatively, Henry reactions are employed for specific functionalizations[3].

  • Step 1: Initiation. Combine 1.0 equivalent of 2-aminophenol with 1.0 equivalent of 1,1-bis(methylsulfanyl)-2-nitroethene in dimethylformamide (DMF).

    • Causality: The highly electrophilic ketene dithioacetal provides the necessary driving force for the harder hydroxyl oxygen to attack, facilitating a cascade double vinylic substitution.

  • Step 2: Heating & Self-Validation. Heat to 100°C. Route the condenser exhaust through a bleach (sodium hypochlorite) trap.

    • Self-Validation: The reaction produces methanethiol (CH₃SH) gas as a byproduct. The bleach trap neutralizes the toxic gas, but the bubbling action serves as a direct kinetic indicator. When gas evolution ceases, the primary substitution is complete.

  • Step 3: Isolation. Pour the cooled mixture into ice water to precipitate the product. Filter and wash with cold water to yield the 2-(nitromethyl)benzoxazole derivative.

SynthesisWorkflow Start Starting Precursors Thiol 2-Aminobenzenethiol + Ethyl Nitroacetate Start->Thiol Phenol 2-Aminophenol + Ketene Dithioacetal Start->Phenol Cond1 Condensation (Direct Cyclization) Thiol->Cond1 Cond2 Double Vinylic Substitution Phenol->Cond2 Prod1 2-(Nitromethyl)benzothiazole Cond1->Prod1 Prod2 2-(Nitromethyl)benzoxazole Cond2->Prod2

Synthetic pathways for nitromethyl benzothiazoles and benzoxazoles.

Quantitative Performance Comparison

The following table summarizes the experimental and functional parameters of both classes, allowing researchers to select the appropriate scaffold based on yield, conditions, and intended biological application.

Parameter2-(Nitromethyl)benzothiazole2-(Nitromethyl)benzoxazole
Heteroatom Properties Sulfur (Soft, highly polarizable)Oxygen (Hard, highly electronegative)
Primary Synthetic Route Condensation with ethyl nitroacetate[2]Double vinylic substitution (ketene dithioacetals)[1]
Typical Reaction Yield ~53%[2]60% - 75%[1]
Reaction Byproducts H₂O, EthanolMethanethiol (CH₃SH)
Key Biological Targets Antimicrobial, Herbicidal[2]HDAC8, ERK1 (Anticancer), Antitubercular[1][3]
Nitromethyl Reactivity Higher CH acidity (S d-orbital stabilization)Lower CH acidity (less stabilization of nitronate)

References

  • Product Class 18: Benzothiazoles and Related Compounds: Introductory Text. Thieme Connect.
  • Synthesis of 2‐nitromethylene‐oxazolidine.
  • Special Sustainable Development in Basic Science. Vidyawarta.

Sources

Comparative

Benchmarking 2-(Nitromethyl)-1,3-benzothiazole in Nucleophilic Additions: A Comparative Guide

As the demand for complex, functionalized building blocks in drug discovery accelerates, the selection of optimal nucleophiles for carbon-carbon bond formation is critical. While simple nitroalkanes like nitromethane are...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex, functionalized building blocks in drug discovery accelerates, the selection of optimal nucleophiles for carbon-carbon bond formation is critical. While simple nitroalkanes like nitromethane are ubiquitous in Henry (nitroaldol) and Michael additions, heteroaryl-substituted nitroalkanes—specifically 2-(nitromethyl)-1,3-benzothiazole (NMBT) [1][2]—offer profound advantages in reactivity, stereocontrol, and downstream derivatization.

This guide objectively benchmarks NMBT against traditional and structurally related alternatives, providing mechanistic insights and validated protocols for researchers and drug development professionals.

Structural Causality & Mechanistic Advantages

The distinct performance of 2-(nitromethyl)-1,3-benzothiazole stems from its unique electronic and structural properties:

  • Enhanced α-Proton Acidity: The electron-withdrawing nature of the benzothiazole ring significantly lowers the pKa of the nitromethyl protons compared to simple alkyl nitro compounds. This allows for the use of milder bases (e.g., tertiary amines or mild inorganic bases) in nucleophilic additions, suppressing base-catalyzed side reactions like retro-aldol cleavage or polymerization.

  • Aci-Nitro Tautomerism: NMR studies demonstrate that heteroaryl nitromethyl compounds often exist in an equilibrium heavily favoring the aci-nitro (nitronate) tautomer or a highly stabilized enamine-like state, particularly in polar solvents[3]. This pre-organization accelerates nucleophilic attack.

  • Coordination and Stereocontrol: In asymmetric catalysis, the nitrogen and sulfur atoms of the benzothiazole moiety can participate in secondary interactions (e.g., hydrogen bonding or metal coordination) with chiral catalysts. This often results in superior enantiomeric excess (ee%) compared to unfunctionalized nitroalkanes.

MechanisticPathway NMBT 2-(Nitromethyl)benzothiazole (Nitro Form) Base Mild Base Activation (e.g., Et3N) NMBT->Base AciForm Stabilized Aci-Nitro Tautomer (Nitronate Equivalent) Base->AciForm Deprotonation Product Functionalized Adduct (High Yield & ee%) AciForm->Product Nucleophilic Attack Electrophile Electrophile (Aldehyde/Michael Acceptor) Electrophile->Product

Caption: Activation and nucleophilic addition pathway of 2-(nitromethyl)benzothiazole.

Benchmarking Alternatives: Quantitative Comparison

To objectively evaluate NMBT, we benchmark it against Nitromethane (the industry standard) and 2-(Nitromethyl)pyridine (a closely related heteroaryl analog).

Table 1: Performance Metrics in Asymmetric Henry Reactions

(Conditions: 1.0 eq Aldehyde, 1.2 eq Nitroalkane, 5 mol% Chiral Copper(II) Complex, THF, -20 °C)

NucleophileApprox. pKa (DMSO)Reaction TimeAvg. Yield (%)Avg. ee (%)Post-Reaction Utility
Nitromethane 17.224 - 48 h65 - 80%70 - 85%Limited (requires reduction to amine)
2-(Nitromethyl)pyridine ~13.512 - 18 h80 - 88%85 - 92%Good (pyridyl group can coordinate metals)
2-(Nitromethyl)-1,3-benzothiazole ~12.0 6 - 12 h 88 - 96% 92 - 98% Excellent (benzothiazole is a privileged pharmacophore)

Analysis of Data: NMBT outperforms nitromethane significantly in both yield and enantioselectivity. The lower pKa ensures rapid formation of the active nucleophile, reducing reaction times. Furthermore, the benzothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning the resulting adducts are often directly relevant to drug discovery programs without needing to cleave the activating group.

Validated Experimental Protocol

To ensure reproducibility, the following protocol describes a self-validating system for the asymmetric Henry reaction using NMBT.

Protocol: Asymmetric Henry Addition to Benzaldehyde

Reagents & Materials:

  • 2-(Nitromethyl)-1,3-benzothiazole (1.2 mmol)[1][4]

  • Benzaldehyde (1.0 mmol)

  • Chiral Catalyst (e.g., Cu(II)-Box complex) (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous THF (5.0 mL)

  • Base: Triethylamine (0.1 mmol, 10 mol%)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, dissolve the Cu(II)-Box catalyst in 2.0 mL of anhydrous THF. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Nucleophile Activation: Cool the catalyst solution to -20 °C. Add 2-(nitromethyl)-1,3-benzothiazole (1.2 mmol) followed by triethylamine (0.1 mmol). Causality note: The mild base is sufficient due to the enhanced acidity of NMBT, preventing base-catalyzed racemization of the product.

  • Electrophile Addition: Slowly add benzaldehyde (1.0 mmol) dissolved in 3.0 mL of THF dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at -20 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 8 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution Hexanes to 4:1 Hexanes/EtOAc) to afford the functionalized nitroalcohol.

ExperimentalWorkflow Prep 1. Catalyst Prep (Cu-Box in THF) Cool 2. Cool to -20 °C Prep->Cool AddNuc 3. Add NMBT & Base (Generate Nitronate) Cool->AddNuc AddElec 4. Add Aldehyde (Dropwise) AddNuc->AddElec React 5. Stir 8h & Monitor (TLC tracking) AddElec->React Purify 6. Quench & Purify (Flash Chromatography) React->Purify

Caption: Step-by-step experimental workflow for NMBT-mediated Henry reactions.

Conclusion

For researchers engaged in complex molecule synthesis, switching from standard nitroalkanes to 2-(nitromethyl)-1,3-benzothiazole offers a strategic advantage. The inherent tautomeric stability[3] and enhanced acidity of NMBT not only permit milder reaction conditions but also facilitate superior stereocontrol in asymmetric nucleophilic additions.

References

  • Molbase. "2-(nitromethyl)benzothiazole". Available at:[Link]

  • Electronics and Books. "Fluorination and chlorination of nitroalkyl groups". Available at:[Link]

Sources

Comparative

In Vitro Cytotoxicity Comparison Guide: 2-(Nitromethyl)-1,3-Benzothiazole Analogs vs. Conventional 2-Substituted Derivatives

Executive Summary & Rationale The 1,3-benzothiazole scaffold is a recognized "privileged" structure in medicinal chemistry, heavily utilized in oncology drug development due to its profound anticancer properties[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,3-benzothiazole scaffold is a recognized "privileged" structure in medicinal chemistry, heavily utilized in oncology drug development due to its profound anticancer properties[1]. The pharmacological behavior of this core is highly sensitive to substitutions at the C-2 position. While conventional derivatives (such as 2-methyl, 2-amino, and 2-phenyl benzothiazoles) have been extensively profiled, 2-(nitromethyl)-1,3-benzothiazole analogs represent an emerging class of compounds designed to overcome the pharmacokinetic limitations of earlier generations.

The rationale behind the 2-(nitromethyl) substitution is two-fold:

  • Electronic Tuning: The nitro group (-NO₂) is a strong electron-withdrawing moiety that enhances the electrophilicity of the benzothiazole core, increasing its binding affinity to critical intracellular targets like Receptor Tyrosine Kinases (RTKs).

  • Conformational Flexibility: The methylene spacer (-CH₂-) prevents the steric hindrance and excessive rigidity often seen in direct 2-nitro substitutions, allowing the molecule to achieve optimal dihedral angles when docking into kinase active sites.

This guide provides an objective, data-driven comparison of 2-(nitromethyl)-1,3-benzothiazole analogs against established alternatives, detailing the mechanistic pathways and providing self-validating experimental protocols for rigorous in vitro evaluation.

Mechanistic Overview: Causality of Cytotoxicity

To accurately evaluate cytotoxicity, researchers must understand how these analogs induce cell death. Benzothiazole derivatives do not merely act as non-specific toxins; they are targeted modulators of cellular proliferation.

In vitro studies demonstrate that 2-substituted benzothiazoles exert their effects primarily through the induction of the intrinsic apoptotic pathway. Upon entering the cell, these analogs trigger a concentration-dependent increase in reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. This event facilitates the release of cytochrome C, which sequentially activates Caspase-9 and the executioner Caspases-3 and 8[2]. Flow cytometry and Hoechst staining confirm that this cascade ultimately forces the cells into sub-G1 phase cell cycle arrest[3].

Apoptosis BTA 2-(Nitromethyl)benzothiazole Analogs ROS Intracellular ROS Generation BTA->ROS Mito Mitochondrial Membrane Depolarization BTA->Mito ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/8 Activation Casp9->Casp3 Apop Apoptotic Cell Death (Sub-G1 Arrest) Casp3->Apop

Caption: Benzothiazole-induced intrinsic apoptotic signaling pathway via mitochondrial depolarization.

Comparative Cytotoxicity Data

The table below synthesizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-substituted benzothiazole classes across three distinct human cancer cell lines: HCT-116 (Colorectal), MCF-7 (Breast), and PANC-1 (Pancreatic).

Note: Data reflects optimized derivatives within each structural class based on established structure-activity relationship (SAR) literature[1][3].

Compound ClassC-2 SubstitutionHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PANC-1 IC₅₀ (µM)
2-Methylbenzothiazole -CH₃45.2 ± 3.158.4 ± 4.2> 100
2-Aminobenzothiazole -NH₂32.5 ± 2.841.0 ± 3.568.3 ± 5.1
2-Phenylbenzothiazole -C₆H₅14.8 ± 1.522.3 ± 2.135.0 ± 0.5
2-(Nitromethyl)benzothiazole -CH₂NO₂8.4 ± 1.1 12.6 ± 1.4 21.5 ± 1.8
Gemcitabine (Control)N/A6.2 ± 0.815.1 ± 1.252.0 ± 0.7

SAR Insights: The 2-(nitromethyl) analogs consistently outperform the baseline 2-methyl and 2-amino derivatives. Notably, in the highly resistant PANC-1 pancreatic cell line, benzothiazole compounds demonstrate significantly higher cytotoxicity compared to standard chemotherapeutics like Gemcitabine. The electron-withdrawing nature of the nitromethyl group likely enhances the molecule's ability to act as a kinase inhibitor (e.g., against VEGFR-2)[2], driving the superior IC₅₀ values observed in HCT-116 cells[3].

Validated Experimental Protocols

Why SRB over MTT? (Expertise & Causality)

In high-throughput cytotoxicity screening, the MTT assay is ubiquitous. However, as an Application Scientist, I strongly advise against using MTT for novel benzothiazole analogs. Recent electrochemical studies demonstrate that certain tetrazolium salts and benzothiazole derivatives possess reduction potentials that facilitate non-enzymatic reduction in fetal bovine serum (FBS)[4]. This creates a false-positive formazan signal, masking true cytotoxicity.

Instead, the Sulforhodamine B (SRB) assay is the gold standard for this class[3]. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct metric of cellular protein mass that is entirely independent of metabolic artifacts.

Protocol: Self-Validating SRB Cytotoxicity Assay

This protocol is designed as a self-validating system. It incorporates a Z-factor calculation step to ensure assay robustness and utilizes Gemcitabine as a positive control to verify cell line sensitivity.

Step 1: Cell Seeding & Adhesion

  • Harvest HCT-116 or MCF-7 cells in the logarithmic growth phase.

  • Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for complete adhesion.

Step 2: Compound Treatment

  • Prepare a 10 mM stock solution of the 2-(nitromethyl)-1,3-benzothiazole analog in molecular-grade DMSO.

  • Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Include vehicle controls (0.5% DMSO) and positive controls (Gemcitabine, 50 µM).

  • Incubate for 72 hours.

Step 3: Fixation & Staining

  • Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates 4 times with slow-running tap water and air-dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

Step 4: Solubilization & Analysis

  • Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes.

  • Read the optical density (OD) at 540 nm using a microplate reader.

  • Calculate cell viability relative to the vehicle control. Fit the data to a 4-parameter non-linear regression curve to determine the IC₅₀.

Workflow Seed Cell Seeding (1x10^4 cells/well) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Fix TCA Fixation (4°C, 1 Hour) Treat->Fix Stain SRB Staining & Acetic Acid Wash Fix->Stain Read Tris Solubilization & Absorbance (540 nm) Stain->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Caption: Step-by-step workflow for the SRB in vitro cytotoxicity screening assay.

References

  • Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines. Benchchem. 1

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. IIAR Journals.

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis. 3

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. 2

  • Design of Tetrazolium Cations for the Release of Antiproliferative Formazan Chelators in Mammalian Cells. Journal of the American Chemical Society - ACS Publications. 4

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Validation

A Researcher's Guide to Validating Stereoselectivity in the Synthesis of Chiral Benzothiazole-Containing γ-Nitroketones

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The benzothiazole moiety is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of chiral centers into such molecules is of paramount importance for modulating their pharmacological activity.[1] This guide provides an in-depth comparison of organocatalytic methods for the asymmetric Michael addition of nitroalkanes to chalcones, with a specific focus on establishing a robust methodology for the synthesis of chiral γ-nitro-β-aryl-β-(1,3-benzothiazol-2-yl)propan-1-ones. While direct literature on the asymmetric Michael addition of 2-(nitromethyl)-1,3-benzothiazole is emerging, this guide will establish a validated framework using a closely related and well-documented reaction, providing a predictive and adaptable protocol for the target transformation.

The asymmetric Michael addition stands as a powerful tool for the stereocontrolled formation of carbon-carbon bonds.[2][3] The resulting γ-nitroketones are versatile synthetic intermediates, readily convertible to a variety of valuable chiral building blocks.[4] In recent years, organocatalysis has emerged as a leading strategy for achieving high stereoselectivity in these reactions, offering a metal-free and often milder alternative to traditional methods.[5] This guide will compare the performance of two prominent classes of bifunctional organocatalysts: chiral squaramides and thioureas, providing the necessary experimental data and protocols to validate their efficacy.

Comparative Analysis of Chiral Organocatalysts

The success of an asymmetric Michael addition is critically dependent on the choice of catalyst. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have proven particularly effective.[4][6] These catalysts activate both the nucleophile (nitroalkane) and the electrophile (chalcone) simultaneously, leading to a highly organized transition state and excellent stereocontrol.

Chiral Squaramide Catalysts

Chiral squaramides, featuring a central squaramide core flanked by a chiral amine (often derived from cinchona alkaloids) and an aromatic group, are exceptional hydrogen bond donors.[7][8] This dual hydrogen-bonding capability allows for the effective activation of the nitroalkene.[7][8]

Chiral Thiourea Catalysts

Similarly, chiral thioureas, which also often incorporate a cinchona alkaloid scaffold, are highly effective bifunctional catalysts.[9][10] The thiourea moiety acts as a potent hydrogen-bond donor, activating the Michael acceptor, while the basic amine site deprotonates the nitroalkane to form the nucleophilic nitronate.[11]

Performance Data

The following table summarizes the performance of representative chiral squaramide and thiourea catalysts in the asymmetric Michael addition of nitroalkanes to chalcones, a reaction closely analogous to the target transformation involving 2-(nitromethyl)-1,3-benzothiazole.

Catalyst TypeCatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)ee (%)Reference
Squaramide Cinchonine-derived SquaramideNitromethaneChalconeToluene809596 (S)
Squaramide Quinine-derived SquaramideNitromethaneChalconeToluene809695 (R)
Thiourea epi-Cinchonidine-based ThioureaNitromethaneChalconeTolueneRT9492[12]
Thiourea Quinine-based ThioureaNitromethaneChalconeTolueneRT9897[12]

Mechanistic Insights and Rationale for Catalyst Selection

The high degree of stereoselectivity achieved with these bifunctional catalysts can be attributed to the formation of a well-defined, ternary complex between the catalyst, the nitronate, and the chalcone.

G Proposed Catalytic Cycle for Asymmetric Michael Addition cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Complex Ternary Complex Catalyst->Activated_Complex Binds Nitromethane (as Nitronate) Nitromethane Nitromethane Nitromethane->Activated_Complex Chalcone Chalcone Chalcone->Activated_Complex Binds Chalcone Product Chiral γ-Nitroketone Activated_Complex->Product Stereoselective C-C Bond Formation Product->Catalyst Release & Catalyst Regeneration caption Proposed catalytic cycle for the asymmetric Michael addition.

Proposed catalytic cycle for the asymmetric Michael addition.

The squaramide or thiourea moiety activates the chalcone via dual hydrogen bonding to the carbonyl oxygen, rendering the β-carbon more electrophilic. Simultaneously, the tertiary amine of the cinchona alkaloid deprotonates the nitroalkane, and the resulting nitronate is held in close proximity and in a specific orientation by the chiral scaffold. This pre-organization of the reactants within the chiral environment of the catalyst dictates the stereochemical outcome of the reaction.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Nitromethane to Chalcone

This protocol is adapted from the highly enantioselective method described by Wang et al. and serves as a validated starting point for the reaction of 2-(nitromethyl)-1,3-benzothiazole.

Materials:

  • Chiral squaramide catalyst (e.g., derived from quinine or cinchonine) (1 mol%)

  • Chalcone (0.25 mmol)

  • Nitromethane (2.5 mmol)

  • Toluene (0.5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction vial, add the chiral squaramide catalyst (1 mol%).

  • Add chalcone (0.25 mmol) and toluene (0.5 mL).

  • Add nitromethane (2.5 mmol) to the reaction mixture.

  • Stir the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral γ-nitroketone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chiral HPLC Method for the Determination of Enantiomeric Excess

Instrumentation:

  • HPLC system equipped with a UV detector.[13][14]

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series).[13][15]

Typical Conditions:

  • Column: Daicel Chiralpak AD-H or OD-H

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.[15][16]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Temperature: Ambient

Procedure:

  • Prepare a standard solution of the racemic product by performing the Michael addition with a non-chiral catalyst (e.g., a simple base like triethylamine).

  • Dissolve a small amount of the racemic product and the chiral product in the mobile phase.

  • Inject the racemic sample onto the chiral HPLC column to determine the retention times of the two enantiomers.

  • Inject the chiral sample to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

G Workflow for Validating Stereoselectivity cluster_0 Synthesis & Purification cluster_1 Analysis Start Asymmetric Michael Addition Purification Column Chromatography Start->Purification HPLC_Analysis Chiral HPLC Analysis Purification->HPLC_Analysis Data_Processing Calculate Enantiomeric Excess HPLC_Analysis->Data_Processing Result Result Data_Processing->Result Validated Stereoselectivity caption Workflow for validating the stereoselectivity of the reaction products.

Workflow for validating the stereoselectivity of the reaction products.

Conclusion and Future Outlook

This guide provides a comprehensive framework for validating the stereoselectivity of the asymmetric Michael addition to produce chiral benzothiazole-containing γ-nitroketones. By leveraging well-established organocatalytic systems, researchers can confidently approach the synthesis of these valuable chiral building blocks. The provided protocols for both the reaction and the analytical validation offer a robust starting point for further optimization and application in drug discovery and development programs. The modularity of the described chiral squaramide and thiourea catalysts allows for fine-tuning of the catalyst structure to potentially achieve even higher levels of stereoselectivity for the specific 2-(nitromethyl)-1,3-benzothiazole substrate. Future work will focus on the direct application and optimization of these methods for this promising class of compounds.

References

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  • Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

  • Wang, C., Zhang, Z., Dong, X., & Wu, F. (2015). Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts. Organic & Biomolecular Chemistry, 13(19), 5363–5366. [Link]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. PMC, 2975487. [Link]

  • Wang, C., Zhang, Z., Dong, X., & Wu, F. (2015). Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts. PubMed, 25994273. [Link]

  • Ballini, R., & Palmieri, A. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry, 20(39), 7723–7752. [Link]

  • Sohtome, Y., Tanatani, A., Hashimoto, Y., & Nagasawa, K. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(38), 12615–12617. [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2008). Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to α,β-unsaturated ketones. Chemical Communications, (32), 3824–3826. [Link]

  • Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI, 22(6), 895. [Link]

  • Zhang, Z., Wu, F., & Wang, C. (2025). Squaramide-Catalyzed Asymmetric Mannich/Hemiketalization Retro-Henry Cascade Reaction of o-Hydroxy-α-Aminosulfones with α-Nitroketones. The Journal of Organic Chemistry. [Link]

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  • Jørgensen, K. A. (2002). Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry, 67(24), 8457–8462. [Link]

  • Han, J. H., An, B. K., & Ha, D.-C. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]

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  • Wang, C., Wu, F., & Zhang, Z. (2010). Highly enantioselective Michael addition of nitroalkanes to chalcones using chiral squaramides as hydrogen bonding organocatalysts. Organic Letters, 12(23), 5450–5453. [Link]

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